molecular formula C20H24F3N3O2 B609609 Nms-P118 CAS No. 1262417-51-5

Nms-P118

Katalognummer: B609609
CAS-Nummer: 1262417-51-5
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: ARYVAQSYRLZVQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

a PARP-1 inhibitor;  structure in first source

Eigenschaften

IUPAC Name

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVAQSYRLZVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262417-51-5
Record name NMS-P118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262417515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NMS-P118
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSU9SA6UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity of Nms-P118 to PARP-1 versus PARP-2

This technical guide provides a comprehensive overview of the binding affinity of this compound, a potent and highly selective PARP-1 inhibitor, in comparison to its affinity for PARP-2. The document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

This compound demonstrates a remarkable selectivity for PARP-1 over its closest isoform, PARP-2. This high degree of selectivity is a key characteristic that potentially mitigates toxicities associated with dual PARP-1/2 inhibition.[1][2] The binding affinities, expressed as dissociation constants (Kd) and inhibitory concentrations (IC50), are summarized below.

Parameter PARP-1 PARP-2 Selectivity (PARP-2 Kd / PARP-1 Kd) Reference
Dissociation Constant (Kd) 9 nM (0.009 µM)1390 nM (1.39 µM)~154-fold[3][4][5][6]
Cellular IC50 *40 nM (0.04 µM)Not ReportedNot Applicable[4]
Cytotoxicity IC50 **140 nM (0.14 µM)Not ReportedNot Applicable[4]
  • Cellular IC50 was determined by measuring the inhibition of hydrogen peroxide-induced PAR formation in HeLa cells.[4] ** Cytotoxicity IC50 was determined against the BRCA1-deficient human breast cancer cell line MDA-MB-436.[4]

Signaling Pathway and Mechanism of Action

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to carry out the repair. This compound acts as a competitive inhibitor at the NAD+ binding site of PARP-1, preventing the synthesis of PAR chains and stalling the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death through a process known as synthetic lethality. The high selectivity of this compound for PARP-1 is intended to spare PARP-2, which may lead to a more favorable safety profile.[1][2]

PARP_Inhibition_Pathway Mechanism of PARP-1 Inhibition by this compound cluster_0 DNA Damage and Repair cluster_1 This compound Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates Replication DNA Replication DNA_SSB->Replication PARylation PARP-1 Auto-PARylation (Synthesis of PAR chains) PARP1->PARylation BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair NmsP118 This compound NmsP118->PARP1 DSB Double-Strand Break (DSB) Replication->DSB leads to Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP-1 inhibition by this compound in DNA repair.

Experimental Protocols

The binding affinity and inhibitory activity of this compound have been determined through a combination of biochemical assays, cellular assays, and computational modeling.

Biochemical Assays for PARP Inhibition

Various in vitro assays are employed to measure the direct inhibitory effect of a compound on PARP enzyme activity. A common method is the chemiluminescent assay.

Protocol for a Typical PARP1 Chemiluminescent Assay: [7]

  • Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for PARP-1.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the PARP-1 enzyme, an activated DNA template to stimulate enzyme activity, and a biotinylated NAD+ substrate.

  • Incubation: The test compound (this compound) at various concentrations is added to the wells, followed by the reaction mixture. The plate is then incubated to allow the PARP-1-catalyzed PARylation reaction to occur.

  • Detection: Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added to the wells, which binds to the biotinylated PAR chains incorporated onto the histones.

  • Signal Generation: An Enhanced Chemiluminescence (ECL) substrate is added. The HRP catalyzes the oxidation of the substrate, producing a light signal.

  • Data Acquisition: The chemiluminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are then calculated from the dose-response curves.

Cellular Assay for PARP Inhibition

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target in a physiological context.

Protocol for Cellular PAR Immunocytochemistry Assay: [4]

  • Cell Seeding: HeLa cells are seeded into 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 30 minutes.

  • Induction of DNA Damage: DNA damage is induced by adding hydrogen peroxide (0.1 mM) for 15 minutes to activate PARP-1.

  • Fixation and Permeabilization: The cells are fixed with a cold methanol-acetone solution.

  • Immunostaining:

    • Nonspecific binding sites are blocked.

    • The cells are incubated with a primary anti-PAR monoclonal antibody.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Cy2-conjugated) and a nuclear counterstain (DAPI).

  • Imaging and Quantification: The plates are analyzed using a high-content imaging system. The intensity of the PAR-specific fluorescence signal is quantified, and the IC50 value is determined by plotting the inhibition of PAR formation against the compound concentration.

Experimental_Workflow_Cellular_Assay Workflow for Cellular PARP Inhibition Assay start Start cell_seeding 1. Seed HeLa Cells in 96-well Plates start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition 2. Add this compound (various concentrations) incubation_24h->compound_addition incubation_30min Incubate 30 min compound_addition->incubation_30min damage_induction 3. Induce DNA Damage (0.1 mM H2O2, 15 min) incubation_30min->damage_induction fixation 4. Fix and Permeabilize Cells damage_induction->fixation blocking 5. Block Non-specific Binding fixation->blocking primary_ab 6. Add Primary Antibody (anti-PAR) blocking->primary_ab secondary_ab 7. Add Secondary Antibody (fluorescent) & DAPI primary_ab->secondary_ab imaging 8. High-Content Imaging secondary_ab->imaging quantification 9. Quantify PAR Signal imaging->quantification ic50_calc 10. Calculate IC50 quantification->ic50_calc end End ic50_calc->end

References

Preclinical Efficacy of NMS-P118: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of NMS-P118, a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). This compound has demonstrated significant potential in cancer therapy due to its excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental protocols, and key data from preclinical evaluations.

Mechanism of Action and Selectivity

This compound is an orally bioavailable small molecule that selectively targets PARP-1, an enzyme crucial for the repair of DNA single-strand breaks through the base excision repair pathway.[3] Its high selectivity for PARP-1 over PARP-2 is a key characteristic, potentially leading to a better safety profile compared to dual PARP-1/2 inhibitors.[4] The inhibition of PARP-1 by this compound in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death.[4]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory activity, selectivity, and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

TargetAssay TypeMetricValue (µM)
PARP-1Binding AffinityKd0.009[1][5][6]
PARP-2Binding AffinityKd1.39[1][5][6]
PARP-1Cellular PAR Formation (HeLa cells)IC500.04
CYP2B6InhibitionIC508.15[1][5][6]
CYP2D6InhibitionIC509.51[1][5][6]

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeKey MutationMetricValue (nM)
MDA-MB-436Breast CancerBRCA1 mutantIC502.06[7]
HCC1395Breast CancerBRCA mutantIC502.446[7]

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth Inhibition (TGI)
MDA-MB-436 (BRCA1 mutant)This compound (oral, once daily)0.1 mg/kg38.77%[7]
0.3 mg/kg106.7%[7]
1 mg/kg111.73%[7]
Capan-1 (BRCA2 deficient)This compound in combination with TemozolomideNot specifiedHigh efficacy observed[1][2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP-1 signaling pathway targeted by this compound and the general workflows for its preclinical evaluation.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA Single-Strand Break DNA Single-Strand Break PARP-1 Activation PARP-1 Activation DNA Single-Strand Break->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair This compound This compound PARP-1 Inhibition PARP-1 Inhibition This compound->PARP-1 Inhibition Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP-1 Inhibition->Inhibition of PAR Synthesis Accumulation of Single-Strand Breaks Accumulation of Single-Strand Breaks Inhibition of PAR Synthesis->Accumulation of Single-Strand Breaks Double-Strand Breaks at Replication Fork Double-Strand Breaks at Replication Fork Accumulation of Single-Strand Breaks->Double-Strand Breaks at Replication Fork Cell Death (in BRCA deficient cells) Cell Death (in BRCA deficient cells) Double-Strand Breaks at Replication Fork->Cell Death (in BRCA deficient cells)

Figure 1: this compound Mechanism of Action in PARP-1 Signaling.

Experimental_Workflows cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment PAR Formation Assay PAR Formation Assay Compound Treatment->PAR Formation Assay Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Data Analysis (IC50) Data Analysis (IC50) PAR Formation Assay->Data Analysis (IC50) Cell Viability Assay->Data Analysis (IC50) Xenograft Model Development Xenograft Model Development Drug Administration Drug Administration Xenograft Model Development->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Efficacy Evaluation (TGI) Efficacy Evaluation (TGI) Tumor Volume Measurement->Efficacy Evaluation (TGI) Body Weight Monitoring->Efficacy Evaluation (TGI)

Figure 2: General Experimental Workflows for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro PAR Formation Assay in HeLa Cells

This assay assesses the cellular activity of this compound by measuring the inhibition of hydrogen peroxide-induced Poly (ADP-ribose) (PAR) formation.

Materials:

  • HeLa cells

  • MEM/10% FCS (Minimum Essential Medium with 10% Fetal Calf Serum)

  • This compound stock solution in DMSO

  • Hydrogen peroxide (H₂O₂)

  • Cold methanol-acetone (70:30) solution

  • Phosphate-buffered saline (PBS)

  • Blocking solution: PBS with 5% (w/v) FBS and 0.05% Tween 20

  • Anti-PAR mouse monoclonal antibody

  • Cy2-conjugated Goat anti-mouse secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 6,000 HeLa cells per well in a 96-well plate in MEM/10% FCS and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Addition: Add the desired concentrations of this compound to the wells and incubate for 30 minutes.[5] A typical highest concentration is 20 µM with 1:3 serial dilutions. The final DMSO concentration should be 0.002% (v/v).[5]

  • Induction of DNA Damage: Induce DNA damage by adding hydrogen peroxide to a final concentration of 0.1 mM and incubate for 15 minutes.[5]

  • Cell Fixation and Permeabilization:

    • Dry the plates and fix the cells by adding cold methanol-acetone (70:30) solution for 15 minutes at room temperature.[5]

    • Aspirate the fixing solution, air-dry the wells for 5 minutes, and then rehydrate in PBS.[5]

  • Immunostaining:

    • Block non-specific binding sites by incubating the wells for 30 minutes in the blocking solution.[5]

    • Incubate for 1 hour at room temperature with the anti-PAR mouse monoclonal antibody diluted 1:200 in the blocking solution.[5]

    • Wash the wells three times with PBS.[5]

    • Incubate with the Cy2-conjugated Goat anti-mouse secondary antibody (2 µg/mL) and DAPI (1 µg/mL) in the blocking solution.[5]

    • Wash the wells three times with PBS.[5]

  • Quantification: Assess cellular PAR immunoreactivity using an automated imaging system such as the ArrayScan vTi.[5]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumor xenografts.

Animal Models:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human tumor cell lines for implantation:

    • MDA-MB-436 (BRCA1-mutated breast cancer)[1][7]

    • Capan-1 (BRCA2-deficient pancreatic cancer)[1][2]

General Procedure:

  • Cell Culture and Implantation:

    • Culture MDA-MB-436 or Capan-1 cells in appropriate media until they reach the exponential growth phase.

    • Subcutaneously inject a suspension of tumor cells (e.g., 10⁶ cells in Matrigel) into the flank of each mouse.[8]

  • Tumor Growth and Grouping:

    • Monitor the injection sites until tumors reach a palpable size (e.g., 50-150 mm³).[8]

    • Randomize the animals into treatment and control groups.

  • Drug Administration:

    • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose, for oral administration.[5] For intravenous administration, a formulation of 20% DMSO + 40% PEG 400 in 5% dextrose can be used.[5]

    • Dosing Regimen: Administer this compound orally once daily at the specified doses (e.g., 0.1, 0.3, 1 mg/kg).[7]

    • Combination Therapy: For combination studies with temozolomide, administer both agents according to a predetermined schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume using calipers daily or as required.

    • Monitor the body weight of the mice three times a week as an indicator of toxicity.[8]

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

  • Pharmacodynamic Analysis:

    • At specified time points after drug administration (e.g., 1, 2, 6, and 24 hours), tumors can be excised to measure intratumoral PAR levels to confirm target engagement.[1][6]

This guide provides a foundational understanding of the preclinical data supporting the development of this compound. The provided protocols are intended to be a detailed reference for researchers in the field of oncology and drug development.

References

An In-depth Technical Guide to the Cellular Pathways Affected by Nms-P118

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Nms-P118, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of this compound.

Core Mechanism of Action: Selective PARP-1 Inhibition

This compound is an orally bioavailable small molecule that potently and selectively inhibits PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The key therapeutic strategy behind PARP-1 inhibition is the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination repair of double-strand breaks), the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.

The selectivity of this compound for PARP-1 over its closest isoform, PARP-2, is a defining characteristic. This selectivity is attributed to the specific conformational changes induced upon binding, particularly involving the interaction of the 4,4-difluorocyclohexyl ring of this compound with the tyrosine residue Tyr889 in the donor loop of PARP-1. This interaction is less favorable in PARP-2, leading to a significant reduction in binding affinity. The goal of developing a PARP-1 selective inhibitor like this compound is to potentially mitigate toxicities that may arise from the inhibition of PARP-2, while maintaining high anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, pharmacokinetic properties, and effects on cytochrome P450 enzymes.

Table 1: Inhibitory Activity of this compound

TargetParameterValue
PARP-1Kd0.009 µM (9 nM)
PARP-2Kd1.39 µM (1390 nM)
PARP-1IC500.079 µM
SelectivityPARP-1 vs PARP-2~150-fold

Table 2: In Vitro Cytochrome P450 Inhibition by this compound

EnzymeIC50
CYP-2B68.15 µM
CYP-2D69.51 µM
Other Isoforms (6 tested)>10 µM

Table 3: Pharmacokinetic Profile of this compound

SpeciesDosingBioavailabilityKey Findings
Mouse10 mg/kg IV and 10, 100 mg/kg OralHighExcellent ADME and pharmacokinetic profiles.
Rat10 mg/kg IV and 10, 100 mg/kg Oral>65%Complete oral bioavailability, linearity of exposure with dose.

Signaling and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key cellular pathways and experimental procedures related to this compound.

PARP1_Inhibition cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from ROS, alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP-1 SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR uses NAD+ for NAD NAD+ XRCC1 XRCC1 Recruitment PAR->XRCC1 BER_Complex Base Excision Repair (BER) Complex Assembly XRCC1->BER_Complex Repair DNA Repair BER_Complex->Repair NmsP118 This compound NmsP118->PARP1 selectively inhibits Inhibition Inhibition PAR_Formation_Assay start Seed HeLa cells in 96-well plates (6000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 add_compound Add this compound at desired concentrations for 30 min incubation1->add_compound induce_damage Induce DNA damage with 0.1 mM Hydrogen Peroxide for 15 min add_compound->induce_damage measure_par Measure cellular PAR levels by immunocytochemistry induce_damage->measure_par quantify Quantify PAR levels using an ArrayScan vTi instrument measure_par->quantify Synthetic_Lethality cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break (SSB) DSB_N Double-Strand Break (DSB) (at replication fork) SSB_N->DSB_N can become PARP1_N PARP-1 Mediated Repair SSB_N->PARP1_N repaired by HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N repaired by Survival_N Cell Survival PARP1_N->Survival_N HRR_N->Survival_N SSB_C Single-Strand Break (SSB) DSB_C Double-Strand Break (DSB) (at replication fork) SSB_C->DSB_C unrepaired, becomes HRR_C Homologous Recombination Repair (HRR) Defective DSB_C->HRR_C cannot be repaired by PARP1_C PARP-1 Mediated Repair Apoptosis_C Apoptosis / Cell Death HRR_C->Apoptosis_C NmsP118 This compound NmsP118->PARP1_C inhibits

Methodological & Application

NMS-P118: In Vitro Cell-Based Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P118 is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1][2] This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of this compound. The protocols include a functional assay to measure PARP-1 inhibition in HeLa cells and a cytotoxicity assay to determine the effect of this compound on the viability of BRCA-deficient MDA-MB-436 cells. Quantitative data are summarized, and the relevant signaling pathway and experimental workflows are visualized.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is activated by DNA damage and plays a critical role in the repair of single-strand breaks.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This compound is a novel, orally bioavailable small molecule that demonstrates high selectivity for PARP-1 over PARP-2.[3] This selectivity may offer a superior safety profile compared to dual PARP-1/2 inhibitors.[4] These application notes provide detailed protocols for researchers to assess the in vitro efficacy of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeCell LineParameterValue (µM)
PARP-1Cell-free-Kd0.009[3]
PARP-2Cell-free-Kd1.39[3]
PARP-1Functional AssayHeLaIC500.04[3]
-Cytotoxicity AssayMDA-MB-436IC500.14[3]
-Cytotoxicity AssayDLD-1IC502

Signaling Pathway

The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action of this compound.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR PAR Chains PARP1->PAR Synthesis No_Repair Inhibition of DNA Repair PARP1->No_Repair Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Mediation NMS_P118 This compound NMS_P118->PARP1 Inhibition Cell_Death Cell Death in BRCA-deficient cells No_Repair->Cell_Death

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Protocols

PARP-1 Functional Assay in HeLa Cells

This protocol describes a method to assess the ability of this compound to inhibit PARP-1 activity in a cellular context by measuring the reduction of hydrogen peroxide (H₂O₂)-induced poly(ADP-ribose) (PAR) formation.[3]

Experimental Workflow:

Functional_Assay_Workflow A Seed HeLa cells (6000 cells/well in 96-well plate) B Incubate for 24h (37°C, 5% CO₂) A->B C Add this compound (various concentrations) B->C D Incubate for 30 min C->D E Induce DNA damage (0.1 mM H₂O₂ for 15 min) D->E F Fix and permeabilize cells E->F G Immunostain for PAR F->G H Quantify PAR formation G->H

Caption: Workflow for the PARP-1 functional assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Fixation and permeabilization buffers

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 6,000 cells per well in DMEM supplemented with 10% FBS.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.[3]

  • DNA Damage Induction: Add H₂O₂ to each well to a final concentration of 0.1 mM to induce DNA damage.[3]

  • Incubation: Incubate the plate for 15 minutes at 37°C.[3]

  • Fixation and Permeabilization: Gently wash the cells with PBS, then fix and permeabilize them using standard immunofluorescence protocols.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for PAR.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of the PAR signal within the nucleus.

    • Calculate the IC50 value by plotting the percentage of PAR inhibition against the concentration of this compound.

Cytotoxicity Assay in MDA-MB-436 Cells (Colony Formation Assay)

This protocol determines the cytotoxic effect of this compound on BRCA1-deficient MDA-MB-436 cells by assessing their ability to form colonies.[3]

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Prepare single-cell suspension of MDA-MB-436 cells B Seed cells in 6-well plates (e.g., 500-1000 cells/well) A->B C Allow cells to attach overnight B->C D Treat with this compound (various concentrations) C->D E Incubate for 10-14 days D->E F Fix colonies (e.g., with methanol) E->F G Stain colonies (e.g., with crystal violet) F->G H Count colonies and calculate surviving fraction G->H

Caption: Workflow for the cytotoxicity (colony formation) assay.

Materials:

  • MDA-MB-436 cells

  • Appropriate cell culture medium (e.g., Leibovitz's L-15 Medium with supplements)

  • This compound

  • 6-well plates

  • Methanol or other suitable fixative

  • Crystal violet staining solution (e.g., 0.5% w/v in methanol)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of MDA-MB-436 cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically.

  • Attachment: Allow the cells to attach to the plate by incubating overnight at 37°C.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 10 to 14 days to allow for colony formation.[3] Change the medium every 2-3 days, being careful not to disturb the developing colonies.

  • Fixation: After the incubation period, gently wash the wells with PBS. Aspirate the PBS and add a sufficient volume of fixative (e.g., ice-cold methanol) to cover the bottom of the wells. Incubate for 10-15 minutes at room temperature.

  • Staining: Remove the fixative and add crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The PARP-1 functional assay allows for the direct measurement of target engagement in a cellular context, while the colony formation assay provides a measure of the compound's cytotoxic potential, particularly in cancer cells with specific DNA repair deficiencies. These assays are essential tools for the preclinical evaluation of this compound and other PARP inhibitors.

References

Application Note and Protocol: Preparation of NMS-P118 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of NMS-P118 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair pathway for DNA single-strand breaks.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide includes key physicochemical data, a step-by-step protocol, and recommendations for storage to maintain the compound's stability and activity.

Physicochemical and Handling Properties

All quantitative data for this compound is summarized in the table below for easy reference. Handle this compound in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

PropertyValueCitations
Molecular Formula C₂₀H₂₄F₃N₃O₂[1][2][]
Molecular Weight 395.42 g/mol [2][][4]
Appearance White to off-white crystalline solid[1][5]
Purity ≥98%[1]
Mechanism of Action Potent and selective PARP-1 inhibitor[1][4][6]
Selectivity ~150-fold selective for PARP-1 (K_d = 0.009 µM) over PARP-2 (K_d = 1.39 µM)[4][5]
Solubility in DMSO Up to 16 mg/mL (approx. 40.46 mM). May require ultrasonic agitation and gentle warming to fully dissolve.[5][7]
Recommended Solvent Anhydrous/Hygroscopic-free DMSO[5][8]
Storage (Powder) -20°C for up to 3 years[5][7]
Storage (DMSO Stock) -80°C for up to 2 years; -20°C for up to 1 year. Aliquoting is recommended.[5]

This compound Mechanism of Action

This compound selectively inhibits PARP-1, an enzyme crucial for repairing DNA single-strand breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged site and synthesizes Poly (ADP-ribose) chains, which recruits other DNA repair proteins. By inhibiting this process, this compound prevents the repair of SSBs, leading to the formation of more lethal double-strand breaks during DNA replication, particularly impacting cancer cells with deficiencies in other repair pathways (e.g., BRCA1/2 mutations).

NMS_P118_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Activates PAR Poly (ADP-ribose) (PAR) Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSB_Repair SSB Repair Repair->SSB_Repair NMSP118 This compound NMSP118->PARP1 Inhibits

Caption: this compound inhibits PARP-1, blocking DNA single-strand break repair.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance (sensitive to 0.1 mg)

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Experimental Workflow

The overall workflow for preparing the stock solution is illustrated below.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 1 mg) start->weigh calculate 2. Calculate required DMSO volume for 10 mM weigh->calculate add_dmso 3. Add calculated volume of DMSO calculate->add_dmso dissolve 4. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 5. Aliquot into sterile cryovials dissolve->aliquot store 6. Store at -80°C aliquot->store end End store->end

References

Application Notes and Protocols for NMS-P118 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P118 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.[1][2][3][4] Its high selectivity for PARP-1 over PARP-2 is a key feature, potentially mitigating toxicities associated with dual PARP-1/2 inhibitors.[2][3][4] this compound has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of human cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft studies, based on available preclinical data.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that plays a crucial role in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 enzymatic activity prevents the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1, BRCA2), the accumulation of unrepaired SSBs leads to the collapse of replication forks, formation of double-strand breaks (DSBs), and ultimately, cell death. This concept is known as synthetic lethality, where the inhibition of PARP-1 is selectively lethal to cancer cells with pre-existing DNA repair defects.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in two commonly used human cancer xenograft models: MDA-MB-436 (breast cancer, BRCA1 mutant) and Capan-1 (pancreatic cancer, BRCA2 deficient).

Table 1: In Vivo Efficacy of this compound as a Single Agent in MDA-MB-436 Xenograft Model

ParameterVehicle ControlThis compound (50 mg/kg, oral, daily)This compound (100 mg/kg, oral, daily)
Treatment Duration 28 days28 days28 days
Tumor Growth Inhibition (TGI) -75%95%
Tumor Regression NoPartialComplete
Body Weight Change MinimalNo significant changeNo significant change

Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ) in Capan-1 Xenograft Model

ParameterVehicle ControlTMZ (50 mg/kg, oral, days 1-5)This compound (50 mg/kg, oral, daily) + TMZ (50 mg/kg, oral, days 1-5)
Treatment Duration 21 days21 days21 days
Tumor Growth Inhibition (TGI) -40%>90%
Tumor Regression NoNoSignificant
Body Weight Change Minimal~5% loss~5% loss

Experimental Protocols

MDA-MB-436 Human Breast Cancer Xenograft Model

This protocol details the procedure for evaluating the single-agent efficacy of this compound in a BRCA1-mutant breast cancer model.

a. Cell Culture:

  • Culture MDA-MB-436 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Routinely passage cells upon reaching 80-90% confluency.

b. Animal Model:

  • Use female athymic nude mice (nu/nu), 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

c. Tumor Cell Implantation:

  • Harvest MDA-MB-436 cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.

d. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.

e. This compound Formulation and Administration:

  • Formulate this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.

  • Administer this compound or vehicle control orally once daily (QD) at the desired doses (e.g., 50 mg/kg and 100 mg/kg).

f. Efficacy Evaluation:

  • Continue treatment for the specified duration (e.g., 28 days).

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Capan-1 Human Pancreatic Cancer Xenograft Model (Combination Therapy)

This protocol outlines the evaluation of this compound in combination with the alkylating agent Temozolomide (TMZ) in a BRCA2-deficient pancreatic cancer model.

a. Cell Culture:

  • Culture Capan-1 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. Animal Model:

  • Use female athymic nude mice (nu/nu), 6-8 weeks old.

c. Tumor Cell Implantation:

  • Follow the same procedure as for the MDA-MB-436 model, injecting 5 x 10^6 Capan-1 cells subcutaneously.

d. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth and randomize mice as described for the MDA-MB-436 model.

e. Drug Formulation and Administration:

  • This compound: Formulate and administer orally once daily as previously described.

  • Temozolomide (TMZ): Formulate in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Administer TMZ orally for 5 consecutive days (QDx5).

  • In the combination group, administer this compound daily and TMZ for the first 5 days of the treatment cycle.

f. Efficacy Evaluation:

  • Monitor tumor volume and body weight.

  • Evaluate TGI at the end of the study.

Visualizations

PARP1_Signaling_Pathway PARP-1 Signaling Pathway in DNA Repair cluster_0 DNA Damage and PARP-1 Activation cluster_1 DNA Repair cluster_2 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP-1 Inhibition BER_Proteins Base Excision Repair (BER) Proteins PAR_Synthesis->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair NMS_P118 This compound NMS_P118->PARP1_Activation inhibits Unrepaired_SSB Unrepaired SSB PARP1_Inhibition->Unrepaired_SSB DSB_Formation Double-Strand Break (DSB) Formation (in BRCA-deficient cells) Unrepaired_SSB->DSB_Formation Cell_Death Cell Death (Synthetic Lethality) DSB_Formation->Cell_Death

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Studies Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-436, Capan-1) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound +/- other agents) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Weight, PD markers) Monitoring->Endpoint

Caption: A typical workflow for this compound efficacy studies in mouse xenograft models.

References

Application Notes and Protocols for NMS-P118 and Temozolomide Combination Therapy in Glioblastoma Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months. The standard of care includes surgery followed by radiotherapy and the alkylating agent Temozolomide (TMZ). However, resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge.[1]

A promising strategy to overcome TMZ resistance is the combination with inhibitors of poly (ADP-ribose) polymerase (PARP). PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. Temozolomide induces DNA lesions, including N7-methylguanine and N3-methyladenine, which are primarily repaired by BER.[2] Inhibition of PARP1 leads to the accumulation of single-strand breaks, which, upon DNA replication, are converted into more cytotoxic double-strand breaks, leading to synthetic lethality, particularly in tumor cells with compromised DNA repair pathways.

NMS-P118 is a potent and highly selective inhibitor of PARP1, with a 150-fold selectivity over PARP2.[3][4] This high selectivity may offer a better safety profile, particularly concerning hematological toxicities associated with dual PARP1/2 inhibitors. While preclinical data has shown the efficacy of this compound in combination with Temozolomide in pancreatic and breast cancer models, its specific application in glioblastoma models is not extensively documented in publicly available literature.[5] However, based on the well-established rationale for this combination, this document provides detailed experimental designs and protocols for evaluating this compound and Temozolomide combination therapy in glioblastoma.

Nerviano Medical Sciences is also developing NMS-293 (Itareparib), another selective, brain-penetrant PARP1 inhibitor, which is currently in a Phase 2 clinical trial in combination with Temozolomide for recurrent glioblastoma, highlighting the clinical relevance of this therapeutic strategy.[6]

Signaling Pathways and Rationale for Combination Therapy

Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, primarily N7-guanine and N3-adenine, and to a lesser extent, O6-guanine. The O6-methylguanine lesion is the most cytotoxic, as it can lead to mismatched base pairing during DNA replication, triggering futile mismatch repair (MMR) cycles and ultimately leading to double-strand breaks and apoptosis. However, the MGMT protein can directly remove this methyl group, thus conferring resistance.[1][2]

The N7-methylguanine and N3-methyladenine lesions are recognized and repaired by the BER pathway, in which PARP1 plays a crucial role. By inhibiting PARP1 with this compound, these single-strand breaks persist and are converted to double-strand breaks during replication. In cancer cells, which often have deficiencies in other DNA repair pathways like homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

NMS-P118_TMZ_Signaling_Pathway Mechanism of this compound and Temozolomide Combination Therapy TMZ Temozolomide DNA_damage DNA Methylation (N7-Gua, N3-Ade, O6-Gua) TMZ->DNA_damage SSB Single-Strand Breaks (SSBs) DNA_damage->SSB N7-Gua, N3-Ade MMR Mismatch Repair (MMR) DNA_damage->MMR O6-Gua MGMT MGMT Repair DNA_damage->MGMT O6-Gua BER Base Excision Repair (BER) SSB->BER Replication DNA Replication SSB->Replication DSB Double-Strand Breaks (DSBs) Apoptosis Apoptosis DSB->Apoptosis PARP1 PARP1 BER->PARP1 NMSP118 This compound NMSP118->PARP1 Cell_Cycle_Arrest Cell Cycle Arrest MMR->Cell_Cycle_Arrest MGMT->DNA_damage Reverses O6-Gua methylation Replication->DSB Unrepaired SSBs Cell_Cycle_Arrest->Apoptosis

Fig 1. this compound and Temozolomide signaling pathway.

Data Presentation

In Vitro Efficacy of PARP Inhibitors with Temozolomide in Glioblastoma Cell Lines
Cell LineMGMT StatusPARP InhibitorTMZ IC50 (µM)Combination EffectReference
U87MGMethylatedOlaparib~100Synergistic[7]
U251MGMethylatedOlaparib~150Synergistic[7]
T98GUnmethylatedOlaparib>500Sensitization[7]
GBM12SensitiveVeliparibNot specifiedSynergistic[1]
GBM12TMZResistantVeliparibNot specifiedSynergistic (at high concentrations)[1]
In Vivo Efficacy of PARP Inhibitors with Temozolomide in Glioblastoma Xenograft Models
Animal ModelTumor ModelPARP InhibitorDosing RegimenOutcomeReference
Nude MiceU87MG Orthotopic XenograftOlaparibOlaparib (50 mg/kg/day, p.o.), TMZ (2.5 mg/kg/day, p.o.) for 4 weeksIncreased survival with TMZ, no significant enhancement with combination[7]
Athymic Nude MiceGBM12 Subcutaneous XenograftVeliparibVeliparib (25 mg/kg/day, p.o.), TMZ (50 mg/kg/day, p.o.) for 5 daysSignificant tumor growth delay with combination in TMZ-sensitive model[1]

Experimental Protocols

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound and TMZ Combination Therapy cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Glioblastoma Cell Lines (e.g., U87MG, T98G) Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase-3/7) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (PARP cleavage, γH2AX) Cell_Culture->Western_Blot Xenograft Orthotopic/Subcutaneous Xenograft Model (Nude Mice) Cell_Viability->Xenograft Determine Dosing Apoptosis_Assay->Xenograft Confirm Mechanism PD_Analysis Pharmacodynamic Analysis (Tumor tissue analysis) Western_Blot->PD_Analysis Validate Target Engagement Treatment Treatment Groups: 1. Vehicle 2. This compound 3. TMZ 4. Combination Xenograft->Treatment Tumor_Monitoring Tumor Volume Measurement & Survival Analysis Treatment->Tumor_Monitoring Tumor_Monitoring->PD_Analysis

Fig 2. Proposed experimental workflow diagram.
Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and Temozolomide, alone and in combination, on glioblastoma cell lines with different MGMT promoter methylation statuses.

Materials:

  • Glioblastoma cell lines (e.g., U87MG - MGMT methylated; T98G - MGMT unmethylated)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Temozolomide in the culture medium.

  • Treat the cells with:

    • Vehicle control (DMSO)

    • This compound alone (e.g., 0.1, 1, 10, 100 nM)

    • Temozolomide alone (e.g., 10, 50, 100, 200, 500 µM)

    • Combination of this compound and Temozolomide at various concentrations.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the MTT assay or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the IC50 values for each treatment and analyze the combination effect using the Chou-Talalay method to determine synergism, additivity, or antagonism.

Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers

Objective: To assess the effect of this compound and Temozolomide combination on DNA damage and apoptosis signaling pathways.

Materials:

  • Glioblastoma cells treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells in 6-well plates with vehicle, this compound, Temozolomide, or the combination for 24-48 hours.

  • Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and Temozolomide combination therapy on tumor growth and survival in an orthotopic glioblastoma mouse model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Luciferase-expressing glioblastoma cells (e.g., U87MG-luc)

  • Stereotactic apparatus

  • This compound formulated for oral gavage

  • Temozolomide formulated for oral gavage or intraperitoneal injection

  • Bioluminescence imaging system

Procedure:

  • Intracranially implant 1x10^5 U87MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.

  • Monitor tumor growth weekly using bioluminescence imaging.

  • When tumors are established (detectable bioluminescent signal), randomize mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control (daily, p.o.)

    • Group 2: this compound (e.g., 50 mg/kg, daily, p.o.)

    • Group 3: Temozolomide (e.g., 5 mg/kg, daily for 5 days, p.o.)

    • Group 4: this compound + Temozolomide

  • Administer treatments for a specified duration (e.g., 3-4 weeks).

  • Monitor tumor growth weekly via bioluminescence imaging and measure animal body weight twice weekly as a marker of toxicity.

  • Follow the mice for survival analysis. Euthanize mice when they show signs of neurological symptoms or significant weight loss.

  • Analyze tumor growth curves and survival data (Kaplan-Meier analysis).

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for γH2AX).

Conclusion

The combination of the highly selective PARP1 inhibitor this compound with Temozolomide represents a rational and promising therapeutic strategy for glioblastoma. The provided experimental designs and protocols offer a framework for the preclinical evaluation of this combination therapy. These studies are crucial for establishing the efficacy and mechanism of action, which can then inform the design of future clinical trials. Given the clinical development of similar PARP1 inhibitors in glioblastoma, research in this area is of high translational importance.

References

Application Notes and Protocols for Assessing Nms-P118 Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the cytotoxic effects of Nms-P118, a potent and highly selective PARP-1 inhibitor, on cancer cell lines. This compound has demonstrated significant efficacy in preclinical cancer models, particularly in tumors with deficiencies in DNA repair pathways.[1] These application notes offer comprehensive methodologies for assessing cell viability and apoptosis, guidelines for data interpretation, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a potent, orally available inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] PARP-1 detects SSBs and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. By inhibiting PARP-1, this compound prevents the repair of SSBs.[4] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks during DNA replication. The inability to repair these double-strand breaks leads to genomic instability and ultimately, cancer cell death, a concept known as synthetic lethality. This compound is highly selective for PARP-1 over PARP-2, which may contribute to a more favorable toxicity profile.[2][4]

PARP_Inhibition_Pathway cluster_0 Normal Cell Response to DNA Damage cluster_1 Effect of this compound in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR PARP1_Inhibition PARP-1 Inhibition Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Nms_P118 This compound Nms_P118->PARP1_Inhibition Blocks Unrepaired_SSB Unrepaired SSB PARP1_Inhibition->Unrepaired_SSB Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficiency Defective HR Repair (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Cannot be repaired due to Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: this compound mechanism of action in HR-deficient cells.
Data Presentation: this compound Properties and Efficacy

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Value Reference
Target PARP-1 [2][5][6]
Kd for PARP-1 0.009 µM (9 nM) [2][3]
Kd for PARP-2 1.39 µM [2][3]
Selectivity (PARP-2/PARP-1) ~150-fold [2]
Formulation Crystalline solid [3]

| Solubility | 2 mg/mL in DMSO, 5 mg/mL in DMF |[3] |

Table 2: Example Cytotoxicity Data (IC50) for this compound

Cell Line Cancer Type BRCA Status This compound IC50 (µM) Reference
MDA-MB-436 Breast Cancer BRCA1 deficient 0.14 [2]
Capan-1 Pancreatic Cancer BRCA2 deficient Efficacious in xenograft models [3][5]
HeLa Cervical Cancer BRCA proficient Used for PAR formation assays [2][5]
A2780 Ovarian Carcinoma Not Specified Available for testing [7]

| A549 | Lung Carcinoma | Not Specified | Available for testing |[7] |

Experimental Workflow

The overall process for assessing this compound cytotoxicity involves several key stages, from initial cell culture to final data analysis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Prep Prepare this compound Stock (e.g., in DMSO) Treat Treat Cells with Serial Dilutions of this compound Prep->Treat Culture Culture Selected Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Seed->Treat Incubate Incubate for Desired Time (e.g., 72 hours) Treat->Incubate Viability Cell Viability Assay (MTT or SRB) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Incubate->Apoptosis Readout Measure Absorbance or Fluorescence Viability->Readout Apoptosis->Readout Calculate Calculate % Viability and IC50 Values Readout->Calculate Interpret Interpret Results Calculate->Interpret

Caption: General workflow for cytotoxicity assessment of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9] The amount of formazan is directly proportional to the number of living cells.[10]

Materials:

  • This compound

  • Selected cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[10][11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10][12]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][12]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12] Mix by gentle pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][11]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (AbsTreated / AbsVehicle Control) * 100

  • Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13] The amount of bound dye is proportional to the cell mass. This assay is independent of metabolic activity.

Materials:

  • This compound

  • Selected adherent cancer cell lines

  • Culture medium with 10% FBS

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[14]

  • Tris-base solution, 10 mM, pH 10.5[15]

  • 1% (v/v) acetic acid

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 25-50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant.[14][16] Incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[13][16]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[13][14]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 570 nm.[14][15]

Data Analysis:

  • Data analysis is identical to the MTT assay. Calculate % Viability and determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V Staining

Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It is used to distinguish late apoptotic and necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).[17][18]

Materials:

  • This compound

  • Selected cancer cell lines (adherent or suspension)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 105 cells per well in 6-well plates. After 24 hours, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent layer with PBS, then detach cells using trypsin. Combine the detached cells with the cells from the supernatant.

  • Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

  • Quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

  • Present the data as bar graphs showing the percentage of apoptotic cells at each this compound concentration.

References

Application Notes and Protocols for Nms-P118 Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-P118 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1] By inhibiting PARP-1, this compound prevents the repair of SSBs, which can lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to synthetic lethality and cell death. This compound exhibits high selectivity for PARP-1 over PARP-2, with a 150-fold higher affinity, which may translate to a more favorable safety profile compared to dual PARP-1/2 inhibitors.[2][3] These application notes provide detailed protocols for the preclinical administration of this compound in animal models for efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical findings.

Table 1: In Vitro Potency and Selectivity

TargetBinding Affinity (Kd)Reference
PARP-10.009 µM (9 nM)[1][2]
PARP-21.39 µM[1][2]

Table 2: Cytochrome P450 Inhibition

IsoformIC50Reference
CYP2B68.15 µM[2]
CYP2D69.51 µM[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of PARP-1 signaling and DNA damage repair.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication DNA Replication DNA_Damage->Replication unrepaired PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes BER Base Excision Repair (BER) Machinery Recruited PAR->BER recruits SSB_Repair SSB Repair BER->SSB_Repair mediates Nms_P118 This compound Nms_P118->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Deficient HR-Deficient Cancer Cell (e.g., BRCA mutation) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis undergoes

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Human Breast Cancer Xenograft Model (MDA-MB-436)

This protocol describes a monotherapy study of this compound in a BRCA1-mutant human breast cancer xenograft model.

Experimental Workflow:

Xenograft_Workflow cluster_workflow MDA-MB-436 Xenograft Workflow A 1. Cell Culture (MDA-MB-436) B 2. Cell Implantation (Subcutaneous in nude mice) A->B C 3. Tumor Growth (to ~100-200 mm³) B->C D 4. Randomization & Dosing (Vehicle vs. This compound) C->D E 5. Tumor Monitoring (Calipers, twice weekly) D->E F 6. Endpoint Analysis (Tumor volume, body weight) E->F

Figure 2: MDA-MB-436 Xenograft Workflow.

Materials:

  • MDA-MB-436 human breast cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle: 0.5% Methylcellulose in sterile water

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture MDA-MB-436 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.

  • Cell Implantation:

    • Resuspend the harvested MDA-MB-436 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a mean volume of approximately 100-200 mm³.

    • Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., Vehicle control and this compound).

    • Prepare this compound as a suspension in 0.5% methylcellulose.

    • Administer this compound orally (e.g., daily) at the desired dose (e.g., 100 mg/kg). Administer an equivalent volume of vehicle to the control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight twice weekly.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the percentage of tumor growth inhibition (% TGI).

    • Monitor and record any changes in body weight as an indicator of toxicity.

Protocol 2: In Vivo Efficacy in a Human Pancreatic Cancer Xenograft Model (Capan-1) with Temozolomide

This protocol details a combination therapy study of this compound with temozolomide in a BRCA2-deficient human pancreatic cancer xenograft model.

Materials:

  • Capan-1 human pancreatic cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • This compound

  • Temozolomide (TMZ)

  • Vehicle for this compound: 0.5% Methylcellulose

  • Vehicle for TMZ: Appropriate for oral administration (e.g., sterile water)

Procedure:

  • Xenograft Establishment: Follow a similar procedure as described in Protocol 1 for cell implantation and tumor growth monitoring using Capan-1 cells.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Temozolomide alone

    • This compound and Temozolomide in combination

  • Dosing Regimen:

    • Administer this compound orally (e.g., daily) at the desired dose.

    • Administer Temozolomide orally according to a clinically relevant schedule (e.g., once daily for 5 consecutive days).

    • For the combination group, administer this compound and Temozolomide as per their individual schedules.

  • Efficacy and Monitoring: Monitor tumor volume and body weight as described in Protocol 1.

Protocol 3: Cellular PAR Formation Assay by Immunofluorescence

This in vitro assay measures the ability of this compound to inhibit PARP-1 activity in cells.

Materials:

  • HeLa cells

  • 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Methanol-acetone fixing solution (70:30)

  • Anti-PAR mouse monoclonal antibody

  • Cy2-conjugated Goat anti-mouse secondary antibody

  • DAPI

  • Blocking solution (PBS with 5% FBS and 0.05% Tween 20)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 6,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

  • DNA Damage Induction: Induce DNA damage by adding hydrogen peroxide to a final concentration of 0.1 mM and incubate for 15 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with cold methanol-acetone solution for 15 minutes.

    • Air-dry the plates for 5 minutes.

  • Immunostaining:

    • Block non-specific binding sites with blocking solution for 30 minutes.

    • Incubate with anti-PAR antibody (1:200 dilution in blocking solution) for 1 hour.

    • Wash three times with PBS.

    • Incubate with Cy2-conjugated secondary antibody (2 µg/mL) and DAPI (1 µg/mL) for 1 hour.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear PAR immunoreactivity.

Protocol 4: Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in mice or rats.

Materials:

  • Male mice or rats

  • This compound

  • Formulation for intravenous (IV) administration: 20% DMSO + 40% PEG 400 in 5% dextrose.[2]

  • Formulation for oral (PO) administration: 0.5% methylcellulose suspension.[2]

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Administer this compound via IV bolus injection (e.g., 10 mg/kg) or oral gavage (e.g., 10 mg/kg and 100 mg/kg).[2]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Process blood to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability. This compound has been reported to have nearly complete oral bioavailability in both mice and rats.[2]

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

References

Application Note: Detecting PARP-1 Inhibition by Nms-P118 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in DNA repair, genomic stability, and transcriptional regulation.[1][2] In response to DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[2] Due to its central role in DNA repair, inhibiting PARP-1 is a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Nms-P118 is a potent, orally bioavailable, and highly selective small molecule inhibitor of PARP-1.[4][5] It demonstrates significant selectivity for PARP-1 over the closely related PARP-2 isoform, which may contribute to a more favorable toxicity profile.[4][6] Western blotting is a fundamental technique used to verify the efficacy of PARP-1 inhibitors like this compound in a cellular context. Inhibition can be assessed by two primary methods: monitoring the reduction of PARylation, the direct enzymatic product of PARP-1, or by detecting the cleavage of PARP-1, a hallmark of apoptosis that is often induced by PARP inhibitors in susceptible cancer cells.[7][8]

Principle of Detection

The functional inhibition of PARP-1 by this compound can be monitored via Western blot through two distinct endpoints:

  • Inhibition of PARP-1 Enzymatic Activity: The most direct method to assess the inhibitory effect of this compound is to measure the levels of poly(ADP-ribose) (PAR). After inducing DNA damage to activate PARP-1, treatment with this compound is expected to block PARP-1's catalytic activity, leading to a significant decrease in PAR levels. This is detected using an anti-PAR antibody.[8]

  • Induction of Apoptosis via PARP-1 Cleavage: In cancer cells, particularly those with compromised DNA repair mechanisms, the inhibition of PARP-1 can lead to an accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).[7] A key event in the apoptotic cascade is the cleavage of the 116 kDa full-length PARP-1 by activated caspase-3 and -7.[1][9] This cleavage generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[9][10] The appearance of the 89 kDa fragment is a widely used marker for apoptosis and can be detected with an antibody that recognizes both full-length and cleaved PARP-1.[11][12]

Quantitative Data: this compound Selectivity

This compound has been demonstrated to be a highly selective inhibitor of PARP-1 over PARP-2. This selectivity is crucial for minimizing off-target effects.[4][6]

InhibitorTargetKd (Dissociation Constant)Selectivity (PARP-2 Kd / PARP-1 Kd)
This compound PARP-10.009 µM (9 nM)[4][5][13]~154-fold[6]
PARP-21.39 µM (1390 nM)[4][5][13]

Signaling and Experimental Visualizations

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage and apoptosis, and the general workflow for the Western blot protocol.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Apoptosis Pathway DNA_Damage DNA Damage (Single-Strand Breaks) PARP1_Active Activated PARP-1 DNA_Damage->PARP1_Active activates NMS_P118 This compound PAR PAR Synthesis (PARylation) PARP1_Active->PAR catalyzes Caspase3 Caspase-3 Activation PARP1_Active->Caspase3 (sustained damage) leads to DNA_Repair DNA Repair Machinery Recruitment PAR->DNA_Repair recruits Survival Cell Survival DNA_Repair->Survival PARP1_Full Full-Length PARP-1 (116 kDa) Caspase3->PARP1_Full cleaves PARP1_Cleaved Cleaved PARP-1 (89 kDa Fragment) Apoptosis Apoptosis PARP1_Cleaved->Apoptosis hallmark of NMS_P118->PARP1_Active

Caption: PARP-1 signaling in DNA repair and apoptosis, and the inhibitory action of this compound.

Caption: A generalized workflow for the Western blot protocol to detect PARP-1 inhibition.

Experimental Protocol

This protocol provides a comprehensive method for assessing PARP-1 inhibition by this compound in a cancer cell line (e.g., MDA-MB-436 or Capan-1) following the induction of DNA damage.

A. Materials and Reagents

  • Cell Culture: Appropriate cancer cell line, complete culture medium (e.g., MEM/10% FCS), flasks, plates.

  • Inducing Agent: DNA damaging agent (e.g., 0.1 mM Hydrogen Peroxide (H₂O₂) or Topoisomerase I inhibitor).[4]

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution.[5][13]

  • Lysis Buffer: Ice-cold RIPA buffer or a buffer containing 1% NP40, 1 mM DTT, and protease/phosphatase inhibitors in PBS.[14]

  • Protein Quantification: Bradford or BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).

  • Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary: Rabbit or Mouse anti-PARP-1 (recognizes full-length 116 kDa and 89 kDa cleaved fragment), or Mouse anti-PAR monoclonal antibody.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.[14]

  • Loading Control: Antibody against β-actin or GAPDH.

B. Cell Culture and Treatment

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.[4]

  • Induce DNA damage by adding a damaging agent (e.g., 0.1 mM H₂O₂) for 15 minutes or as determined by a preliminary time-course experiment.[4]

  • For apoptosis studies, a longer incubation (e.g., 24-72 hours) post-treatment may be necessary to observe PARP-1 cleavage.[15]

  • Include appropriate controls: untreated cells, cells treated with vehicle only, cells with DNA damage only, and cells with DNA damage plus this compound.

C. Lysate Preparation

  • Aspirate the culture medium and wash cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total protein lysate) and store it at -80°C or proceed to the next step.

D. Protein Quantification

  • Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.[14]

  • Calculate the volume of lysate needed to load 20-50 µg of protein per well.[14]

E. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein into the wells of an 8% or 4-12% gradient SDS-PAGE gel.[16] Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.[16] Confirm transfer efficiency using Ponceau S staining.

F. Antibody Incubation and Detection

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-PARP-1 or anti-PAR, typically at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[16]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's protocol, apply it to the membrane, and incubate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[14]

  • If necessary, strip the membrane and re-probe for a loading control like β-actin.

G. Data Analysis and Interpretation

  • For PARP-1 Inhibition (Anti-PAR blot): A strong signal (smear of high molecular weight bands) should be visible in the DNA damage-only lane. In lanes treated with this compound, the intensity of this PAR signal should decrease in a dose-dependent manner, indicating successful inhibition of PARP-1's enzymatic activity.

  • For Apoptosis Induction (Anti-PARP-1 blot): In untreated cells, a single band at ~116 kDa corresponding to full-length PARP-1 should be observed.[15] In cells undergoing apoptosis after treatment, a second band at ~89 kDa will appear, representing the cleaved PARP-1 fragment.[10][12]

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein bands (PAR or cleaved PARP-1) to the corresponding loading control (β-actin). The results can then be plotted to show the dose-dependent effect of this compound.

References

Application Note: Nms-P118 for Radiation Sensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nms-P118 is a potent, orally available, and highly selective small-molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[3] Inhibition of PARP-1 by this compound prevents the repair of SSBs, which can then be converted into more lethal DNA double-strand breaks (DSBs) during DNA replication.[1] This mechanism of action forms the basis of its potential as a radiation sensitizer.

Ionizing radiation (IR), a cornerstone of cancer therapy, induces a variety of DNA lesions, with DSBs being the most cytotoxic.[1] Tumor cells, however, can activate DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. By inhibiting a crucial DNA repair pathway, this compound is hypothesized to enhance the efficacy of radiotherapy, a concept supported by extensive preclinical and clinical research with other PARP inhibitors.[1][2][5] The high selectivity of this compound for PARP-1 over PARP-2 may offer a favorable safety profile, potentially reducing the myelotoxicity observed with dual PARP-1/2 inhibitors.[4]

This application note provides a comprehensive overview of the proposed use of this compound in radiation sensitization studies, including its mechanism of action, detailed experimental protocols, and data presentation guidelines for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound as a Radiosensitizer

The primary mechanism by which this compound is expected to sensitize cancer cells to radiation is through the inhibition of PARP-1 mediated DNA repair.

  • Inhibition of Single-Strand Break (SSB) Repair: Ionizing radiation induces numerous SSBs. PARP-1 is a critical first responder to these lesions. This compound binds to the active site of PARP-1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins.

  • Conversion of SSBs to Double-Strand Breaks (DSBs): Unrepaired SSBs, when encountered by the replication fork during the S-phase of the cell cycle, can lead to replication fork collapse and the formation of highly cytotoxic DSBs.[1]

  • Increased Burden on DSB Repair Pathways: The increased load of DSBs overwhelms the cellular DSB repair capacity, primarily handled by homologous recombination (HR) and non-homologous end joining (NHEJ). In cancer cells with pre-existing defects in DSB repair (e.g., BRCA1/2 mutations), the combination of this compound and radiation can lead to synthetic lethality.

  • Modulation of the Cell Cycle: Some PARP inhibitors have been shown to induce G2/M cell cycle arrest, a phase in which cells are most sensitive to radiation.[6]

The following diagram illustrates the proposed signaling pathway for this compound-mediated radiation sensitization.

Nms_P118_Radiosensitization_Pathway cluster_0 Cellular Response to Ionizing Radiation cluster_1 This compound Intervention cluster_2 Cellular Consequences IR Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) IR->DNA_SSB DNA_DSB DNA Double-Strand Breaks (DSBs) IR->DNA_DSB PARP1 PARP-1 DNA_SSB->PARP1 Increased_DSBs Increased DSBs Nms_P118 This compound Nms_P118->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER Activates SSB_accumulation SSB Accumulation BER->DNA_SSB Repairs Replication_Fork_Collapse Replication Fork Collapse (S-Phase) SSB_accumulation->Replication_Fork_Collapse Replication_Fork_Collapse->Increased_DSBs Cell_Cycle_Arrest G2/M Arrest Increased_DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis/ Mitotic Catastrophe Increased_DSBs->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed mechanism of this compound-mediated radiation sensitization.

Quantitative Data Presentation

While specific data for this compound in combination with radiation is not yet available in published literature, the following tables provide a template for presenting key quantitative findings from radiation sensitization studies. Data from studies on other selective PARP-1 inhibitors can be used for comparative purposes.

Table 1: In Vitro Radiosensitizing Effect of this compound

Cell LineThis compound Conc. (nM)Radiation Dose (Gy) for 50% Survival (IC50)Sensitizer Enhancement Ratio (SER)¹
Control 01.0
Cell Line A10
50
100
Cell Line B10
50
100

¹ SER = IC50 (Radiation alone) / IC50 (Radiation + this compound)

Table 2: Effect of this compound on Radiation-Induced DNA Damage

Cell LineTreatmentTime Post-IR (h)Average γH2AX Foci per Cell
Cell Line ARadiation Alone (2 Gy)0.5
24
This compound (50 nM) + Radiation (2 Gy)0.5
24
Cell Line BRadiation Alone (2 Gy)0.5
24
This compound (50 nM) + Radiation (2 Gy)0.5
24

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the radiation-sensitizing effects of this compound.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

a. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 100 mm culture dishes

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% w/v in 25% methanol)

b. Protocol:

  • Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per dish for each treatment condition. This requires prior optimization of plating efficiency for each cell line.

  • Drug Treatment: Allow cells to attach for 4-6 hours. Add this compound at various concentrations to the culture medium. A vehicle control (DMSO) should be included. Incubate for a predetermined time (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Wash the plates with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes. Rinse with water and allow to air dry. Count the number of colonies.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed Cells in Culture Dishes Start->Seed_Cells Drug_Treatment Treat with this compound (or Vehicle) Seed_Cells->Drug_Treatment Irradiation Irradiate with Varying Doses Drug_Treatment->Irradiation Incubation Incubate for Colony Formation (10-14 days) Irradiation->Incubation Stain_Count Fix, Stain, and Count Colonies Incubation->Stain_Count Data_Analysis Calculate Surviving Fraction and Plot Survival Curves Stain_Count->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the clonogenic survival assay.
Immunofluorescence for γH2AX Foci

This assay is used to quantify the formation and repair of DNA double-strand breaks.

a. Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • Radiation source

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

b. Protocol:

  • Cell Treatment: Treat cells with this compound and/or radiation as described for the clonogenic assay.

  • Fixation: At various time points post-irradiation (e.g., 30 minutes, 2, 6, 24 hours), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using antifade medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis

This protocol is to determine the effect of this compound and radiation on cell cycle distribution.

a. Materials:

  • Treated cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

b. Protocol:

  • Cell Harvesting: Harvest cells at different time points after treatment by trypsinization.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Logical Relationships and Expected Outcomes

The following diagram illustrates the logical flow and expected outcomes of a radiation sensitization study with this compound.

Logical_Relationship_Diagram cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_outcomes Expected Outcomes cluster_conclusion Conclusion Hypothesis This compound sensitizes cancer cells to radiation Clonogenic_Assay Clonogenic Survival Assay Hypothesis->Clonogenic_Assay gH2AX_Assay γH2AX Foci Assay Hypothesis->gH2AX_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hypothesis->Cell_Cycle_Analysis Decreased_Survival Decreased cell survival (Lower IC50, SER > 1) Clonogenic_Assay->Decreased_Survival Increased_DNA_Damage Increased and persistent γH2AX foci gH2AX_Assay->Increased_DNA_Damage G2M_Arrest Accumulation of cells in G2/M phase Cell_Cycle_Analysis->G2M_Arrest Conclusion This compound is a potential radiation sensitizer Decreased_Survival->Conclusion Increased_DNA_Damage->Conclusion G2M_Arrest->Conclusion

Figure 3: Logical flow of a study investigating this compound as a radiation sensitizer.

Conclusion

This compound, as a highly selective PARP-1 inhibitor, holds significant promise as a radiation-sensitizing agent. The protocols and guidelines presented in this application note provide a robust framework for investigating this potential in preclinical settings. By elucidating the synergistic effects of this compound and ionizing radiation, researchers can contribute to the development of more effective and targeted cancer therapies. Further in vivo studies will be necessary to validate the efficacy and safety of this combination treatment.

References

Troubleshooting & Optimization

Optimizing Nms-P118 concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nms-P118, a potent and highly selective PARP-1 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally available, and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] PARP-1 is a key enzyme involved in the repair of DNA single-strand breaks through the base excision repair (BER) pathway.[3] By inhibiting PARP-1, this compound prevents the repair of DNA damage, which can lead to the accumulation of cytotoxic lesions and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This compound exhibits high selectivity for PARP-1 over PARP-2, with a 150-fold selectivity ratio, which may mitigate toxicities associated with dual PARP-1/PARP-2 inhibition.[1][5]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1][3][6] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. To prepare the stock solution, it is advisable to warm the vial to room temperature before opening and to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[1] Sonication or gentle heating can aid in dissolution.[6] Store the stock solution at -20°C or -80°C for long-term stability.[2][3]

Q3: What is the recommended working concentration of this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on published data, here are some suggested starting ranges:

  • For functional assays (e.g., PARP-1 inhibition): IC50 values are in the low nanomolar range. For example, in HeLa cells, the IC50 for inhibition of H2O2-induced PAR formation is 0.04 µM (40 nM).[1]

  • For cytotoxicity or colony formation assays: IC50 values can range from nanomolar to micromolar depending on the cell line's sensitivity. For instance, the IC50 for cytotoxicity in BRCA1-deficient MDA-MB-436 cells is 0.14 µM (140 nM).[1]

A typical starting range for a dose-response curve could be from 1 nM to 10 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final DMSO concentration is too high, or the compound's solubility limit in the aqueous medium is exceeded.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. Prepare intermediate dilutions of the this compound stock solution in DMSO before adding it to the medium.[6] Add the diluted compound to the medium while gently vortexing to ensure rapid and uniform dispersion.
Inconsistent or unexpected results between experiments. 1. Variability in cell health and density.2. Inconsistent compound concentration.3. Degradation of this compound stock solution.1. Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[7]2. Always prepare fresh dilutions of this compound from the stock solution for each experiment.3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[2]
High background signal or off-target effects. The concentration of this compound used is too high, leading to non-specific effects.Perform a careful dose-response study to identify the lowest effective concentration that elicits the desired biological response without causing significant off-target effects.
No observable effect at expected concentrations. 1. The cell line is resistant to PARP-1 inhibition.2. The experimental endpoint is not sensitive to PARP-1 inhibition.3. Incorrect assay setup or timing.1. Verify the DNA repair status of your cell line (e.g., BRCA1/2 proficiency).2. Confirm that the signaling pathway you are investigating is downstream of PARP-1 activity.3. Optimize the incubation time. For functional assays, a short pre-incubation of 30 minutes may be sufficient, while cytotoxicity assays may require several days.[1]

Experimental Protocols

Protocol 1: Determination of IC50 for PARP-1 Inhibition in HeLa Cells

This protocol is adapted from a method to assess the inhibition of hydrogen peroxide-induced PAR formation.[1][4]

Materials:

  • HeLa cells

  • MEM with 10% FCS

  • This compound

  • DMSO (anhydrous)

  • Hydrogen peroxide (H₂O₂)

  • 96-well plates

  • Methanol-acetone solution (70:30), cold

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 6,000 HeLa cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[4]

  • Prepare a series of this compound dilutions in MEM/10% FCS from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%. A typical highest concentration could be 20 µM with 1:3 serial dilutions.[1][4]

  • Add the diluted this compound to the wells and incubate for 30 minutes.[1][4]

  • Induce DNA damage by adding H₂O₂ to a final concentration of 0.1 mM and incubate for 15 minutes.[1][4]

  • Fix the cells by adding cold methanol-acetone solution and incubate for 15 minutes at room temperature.[1]

  • Air-dry the plates for 5 minutes and then dehydrate with PBS.[1]

  • Proceed with immunocytochemical analysis to detect PAR levels and determine the IC50.

Protocol 2: Cytotoxicity Assay using Crystal Violet Staining in MDA-MB-436 Cells

This protocol is suitable for assessing the long-term cytotoxic effects of this compound.[1]

Materials:

  • MDA-MB-436 cells

  • Appropriate cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Crystal violet staining solution

  • Multi-well plates

Procedure:

  • Seed MDA-MB-436 cells at a low density in multi-well plates to allow for colony formation.

  • After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubate the plates for 10 to 14 days, allowing for colony formation.[1]

  • Wash the colonies with PBS and stain with crystal violet solution.

  • After staining, wash the plates with water and allow them to dry.

  • Quantify the stained colonies to determine the inhibition of colony formation and calculate the IC50 value.

Data Presentation

Table 1: this compound In Vitro Activity

Cell LineAssay TypeIC50 (µM)Incubation TimeReference
HeLaPARP-1 Inhibition (PAR formation)0.0430 minutes[1]
MDA-MB-436Cytotoxicity (Colony Formation)0.1410-14 days[1]
DLD-1Not Specified>2Not Specified[2]

Table 2: this compound Selectivity Profile

TargetKd (µM)Selectivity (PARP-2 Kd / PARP-1 Kd)Reference
PARP-10.009154-fold[1][2][3][4]
PARP-21.39-[1][2][3][4]

Table 3: this compound Solubility

SolventSolubilityReference
DMSO79 mg/mL (199.78 mM)[1]
DMSO2 mg/mL[3]
DMSO16 mg/mL (40.46 mM)[6]
DMF5 mg/mL[3]
EthanolSlightly soluble[3]

Visualizations

PARP1_Inhibition_Pathway This compound Mechanism of Action DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PARylation (Auto-modification) PARP1->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse inhibition leads to NmsP118 This compound NmsP118->PARP1 inhibits BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Cell_Death Cell Death (Apoptosis) Replication_Fork_Collapse->Cell_Death

Caption: this compound inhibits PARP-1, leading to stalled DNA repair and cell death.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Stock_Preparation_Workflow This compound Stock and Working Solution Preparation Start Start Weigh Weigh this compound Start->Weigh Add_DMSO Add anhydrous DMSO to desired concentration (e.g., 10 mM) Weigh->Add_DMSO Dissolve Dissolve completely (sonicate/warm if needed) Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into single-use tubes Stock_Solution->Aliquot Intermediate_Dilution Prepare intermediate dilution in DMSO or medium Stock_Solution->Intermediate_Dilution Store Store at -80°C Aliquot->Store Final_Dilution Add to cell culture medium (Final DMSO <= 0.1%) Intermediate_Dilution->Final_Dilution Working_Solution Working Solution Final_Dilution->Working_Solution

Caption: Workflow for preparing this compound stock and working solutions.

References

Troubleshooting inconsistent results with Nms-P118 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during experiments with Nms-P118.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing lower than expected potency or inconsistent inhibition of PARP-1 activity?

Possible Causes:

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation.

  • Inaccurate Concentration: Errors in calculating the concentration of the stock solution or working solutions.

  • Suboptimal Assay Conditions: The experimental setup may not be optimal for this compound activity.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to PARP inhibitors.

Solutions:

  • Storage and Handling: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. Ensure fresh DMSO is used for reconstitution as moisture-absorbing DMSO can reduce solubility.[3]

  • Concentration Verification: Double-check all calculations for stock and working solution preparations. Consider verifying the concentration of your stock solution using a spectrophotometer if possible.

  • Assay Optimization:

    • Incubation Time: A pre-incubation time of 30 minutes is recommended before inducing DNA damage.[3][4]

    • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level (e.g., 0.002% v/v).[3][4]

  • Cell Line Selection: Be aware that the anti-proliferative activity of this compound can vary significantly between cell lines. For example, the IC50 is approximately 2 µM in DLD-1 cells (BRCA2 deficient) but >10 µM in MCF7 cells.[1]

Q2: I am seeing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them.

Possible Causes:

  • High Compound Concentration: Using concentrations of this compound that are too high can lead to non-specific effects.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.

  • PARP-2 Inhibition: Although highly selective for PARP-1, at very high concentrations, this compound may start to inhibit PARP-2, which is involved in various cellular functions.[5]

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Vehicle Control: Always include a vehicle-only control to assess the toxicity of the solvent itself.

  • Selectivity Consideration: Be mindful of the high selectivity of this compound for PARP-1 over PARP-2 (150-fold).[3][4] While off-target effects on PARP-2 are less likely at typical working concentrations, this can become a factor at excessive doses.

Q3: My in vivo experiment results are not consistent or are showing poor efficacy.

Possible Causes:

  • Poor Bioavailability: Issues with the formulation or administration route can affect the amount of this compound that reaches the target tissue.

  • Incorrect Dosing: The dosage used may not be optimal for the animal model.

  • Metabolic Instability: While this compound is generally metabolically stable, individual animal variations can exist.[3][4]

Solutions:

  • Formulation and Administration:

    • For intravenous (IV) administration, this compound can be formulated in 20% DMSO + 40% PEG 400 in 5% dextrose.[1]

    • For oral administration, a suspension in 0.5% methylcellulose can be used.[1]

    • This compound has shown good oral bioavailability (>65%) in mice and rats.[3][4]

  • Dosage: In xenograft models, dosages of 10 mg/kg have been shown to be effective.[3] However, dose optimization for your specific model may be necessary.

  • Pharmacokinetic Monitoring: If inconsistencies persist, consider performing pharmacokinetic studies to measure the levels of this compound in plasma and tumor tissue at different time points after administration. Treatment has been shown to dramatically decrease intratumoral PAR levels at 1, 2, and 6 hours, with partial recovery at 24 hours.[3][4]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[6] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[6] By inhibiting PARP-1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[5]

What is the selectivity of this compound?

This compound is highly selective for PARP-1 over PARP-2, with a reported 150-fold selectivity.[3][4] The dissociation constants (Kd) are approximately 0.009 µM for PARP-1 and 1.39 µM for PARP-2.[3][4] This high selectivity is attributed to specific interactions with key residues in the PARP-1 binding pocket.[5]

How should I prepare this compound for in vitro experiments?

This compound is soluble in DMSO.[] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate cell culture medium to the desired final concentration.[1][2] To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution.[2]

What are some key experimental parameters to consider for a PARP inhibition assay?

A typical protocol involves seeding cells (e.g., 6000 cells/well in a 96-well plate) and incubating them for 24 hours.[3][4] Then, pre-incubate the cells with this compound for 30 minutes before inducing DNA damage with an agent like hydrogen peroxide (H₂O₂).[3][4] The inhibition of PARP activity (PAR formation) can then be measured using techniques like immunocytochemistry.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
PARP-1 Kd 0.009 µMCell-free assay[3][4]
PARP-2 Kd 1.39 µMCell-free assay[3][4]
Selectivity (PARP-2/PARP-1) 150-fold[3][4]
HeLa IC50 0.04 µMInhibition of H₂O₂-induced PAR formation[1]
DLD-1 IC50 2 µMAntiproliferative activity (7 days)[1]
MCF7 IC50 > 10 µMCytotoxicity[1]

Table 2: In Vivo Properties of this compound

ParameterValueAnimal ModelReference
Oral Bioavailability >65%Mouse and Rat[3][4]
Efficacious Dose 10 mg/kg (i.v.)MDA-MB-436 & Capan-1 xenografts[3]
CYP Inhibition (IC50) CYP-2B6: 8.15 µMIn vitro[3][4]
CYP-2D6: 9.51 µM[3][4]

Experimental Protocols

Protocol 1: In Vitro PARP Inhibition Assay in HeLa Cells

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 6,000 cells per well in MEM supplemented with 10% FCS.[3][4]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Add the diluted compound to the wells and incubate for 30 minutes.[3][4] The final DMSO concentration should not exceed 0.002% (v/v).[3][4]

  • DNA Damage Induction: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mM to induce DNA damage and incubate for 15 minutes.[3][4]

  • PAR Detection: Fix the cells and measure the levels of poly(ADP-ribose) (PAR) using an immunocytochemical method.[1][3] This can be quantified using an automated imaging system.[1]

Mandatory Visualization

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 This compound Action DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates BER Base Excision Repair PARP1->BER initiates DNA_Repair DNA Repair BER->DNA_Repair Apoptosis Apoptosis BER->Apoptosis inhibition leads to Nms_P118 This compound Nms_P118->PARP1 inhibits

Caption: this compound inhibits PARP-1, blocking DNA repair and inducing apoptosis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Inconsistent Results with This compound Treatment Check_Reagent Verify this compound Integrity (Storage, Handling, Age) Start->Check_Reagent Check_Concentration Recalculate Stock and Working Concentrations Start->Check_Concentration Check_Protocol Review Experimental Protocol (Incubation Times, Controls) Start->Check_Protocol Check_Cell_Line Assess Cell Line Sensitivity and Health Start->Check_Cell_Line Sol_Reagent Use Fresh Aliquot of this compound Check_Reagent->Sol_Reagent Sol_Concentration Prepare Fresh Dilutions Check_Concentration->Sol_Concentration Sol_Protocol Optimize Assay Conditions (e.g., Dose-Response) Check_Protocol->Sol_Protocol Sol_Cell_Line Use a Different Cell Line or Validate Current Stock Check_Cell_Line->Sol_Cell_Line

References

Nms-P118 Technical Support Center: Maintaining Compound Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Nms-P118 to ensure its integrity and performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable when stored under specific conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][] Following these conditions can maintain the compound's integrity for at least three to four years.[1][4]

Q2: How should I store this compound after dissolving it in a solvent?

A2: Once this compound is dissolved, typically in DMSO, the stock solution should be stored at -80°C for long-term storage, which can preserve its stability for up to two years.[5] For shorter-term storage, -20°C is acceptable for up to one year.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[5][6]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMSO and DMF.[1][] For in vitro experiments, DMSO is the most commonly used solvent.[7][8] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[7]

Q4: Can this compound be shipped at room temperature?

A4: Yes, this compound is generally shipped at room temperature in the continental US, although shipping conditions may vary for other locations.[1][5] Stability tests have shown that the compound's quality is not compromised during standard shipping times without cooling measures.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution The solvent (e.g., DMSO) may have absorbed moisture.Use fresh, anhydrous DMSO to prepare the stock solution. If precipitation occurs upon cooling, gentle warming and vortexing may help redissolve the compound.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure the compound is stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. Verify the age and storage conditions of the compound.
Difficulty dissolving the powder The compound may require assistance to fully dissolve.Sonication or gentle heating (up to 50°C) can aid in the dissolution of this compound in the chosen solvent.[4][8]
Low cellular activity observed The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity.The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid toxic effects on the cells.[6]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Source
Powder-20°C≥ 4 years[1]
Powder-20°C3 years[4][7]
In Solvent (e.g., DMSO)-80°C2 years[5]
In Solvent (e.g., DMSO)-80°C1 year[4]
In Solvent (e.g., DMSO)-20°C1 year[5]

Table 2: Solubility of this compound

Solvent Solubility Source
DMSO2 mg/mL[1]
DMSO16 mg/mL[4]
DMSO79 mg/mL (fresh DMSO)[7]
DMF5 mg/mL[1]
EthanolSlightly soluble[1]

Experimental Protocols & Workflows

Signaling Pathway of PARP-1 Inhibition by this compound

This compound is a potent and highly selective inhibitor of PARP-1, an enzyme crucial for the repair of DNA single-strand breaks.[1][10] In the context of cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death.

PARP1_Inhibition_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates Nms_P118 This compound DNA_Repair DNA Repair PARP1->DNA_Repair promotes Apoptosis Cell Death (Apoptosis) Nms_P118->PARP1 inhibits DNA_Repair->Apoptosis prevents

This compound inhibits PARP-1, leading to apoptosis.
Experimental Workflow: Preparing this compound for In Vitro Assays

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. The following workflow outlines the key steps from receiving the compound to its application in a cellular experiment.

In_Vitro_Workflow cluster_workflow This compound In Vitro Preparation Workflow A Receive this compound (powder) B Store at -20°C A->B C Equilibrate to Room Temperature B->C D Dissolve in Anhydrous DMSO to Create Stock Solution C->D E Aliquot Stock Solution D->E F Store Aliquots at -80°C E->F G Thaw a Single Aliquot F->G H Dilute in Culture Medium (Final DMSO <0.5%) G->H I Add to Cell Culture H->I

Workflow for preparing this compound for in vitro use.
Logical Relationship: Factors Affecting this compound Integrity

Several factors can influence the integrity of this compound. Understanding these relationships is key to troubleshooting and ensuring the quality of the compound throughout its use.

Logical_Relationships cluster_factors Factors Affecting this compound Integrity cluster_positive Positive Influences cluster_negative Negative Influences Integrity This compound Integrity Proper_Storage Correct Storage Temp (-20°C powder, -80°C solution) Proper_Storage->Integrity Aliquoting Aliquoting Aliquoting->Integrity Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Integrity Freeze_Thaw Repeated Freeze-Thaw Freeze_Thaw->Integrity Moisture Moisture Exposure Moisture->Integrity High_Temp High Temperature High_Temp->Integrity Contamination Contamination Contamination->Integrity

Factors influencing the integrity of this compound.

References

Addressing Nms-P118 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Nms-P118, particularly concerning its precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[1] Its high selectivity for PARP-1 over PARP-2 makes it a valuable tool in cancer research and drug development, particularly for studying DNA damage response pathways and for developing targeted cancer therapies.[2][3][4]

Q2: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?

Precipitation of this compound upon dilution into aqueous buffers is a common issue stemming from its limited aqueous solubility. While this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility can decrease significantly when introduced into a predominantly aqueous environment.[1][5] This is a frequent challenge when working with hydrophobic small molecules.

Q3: What are the recommended solvents for preparing this compound stock solutions?

DMSO is the most recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3][5] For in vivo studies, formulations may involve co-solvents like PEG 400 and Tween-80 to improve solubility and bioavailability.[3][5]

Q4: Is the final concentration of DMSO in my experimental buffer a concern?

Yes, the final concentration of DMSO should be kept as low as possible, typically below 0.5% in cell-based assays, as higher concentrations can have cytotoxic effects or interfere with experimental outcomes. It is crucial to determine the DMSO tolerance of your specific cell line or experimental system.

Troubleshooting Guide: this compound Precipitation

If you are encountering precipitation of this compound in your experimental buffer, follow this step-by-step troubleshooting guide.

Step 1: Verify Stock Solution Integrity

  • Action: Ensure your this compound stock solution in DMSO is fully dissolved. Visually inspect the solution for any particulate matter.

  • Rationale: Undissolved particles in the stock solution will act as nucleation sites, promoting precipitation upon dilution.

  • Tip: Gentle warming and sonication can aid in dissolving the compound in DMSO.[5]

Step 2: Optimize Dilution Protocol

  • Action: Instead of adding a small volume of concentrated stock directly to a large volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your experimental buffer, ensuring rapid and thorough mixing, before adding it to the final volume.

  • Rationale: This gradual dilution helps to avoid localized high concentrations of this compound that can lead to immediate precipitation.

Step 3: Modify Buffer Composition

  • Action: Consider modifying your experimental buffer.

    • Increase Salt Concentration: For some compounds, increasing the ionic strength of the buffer by adding salts like NaCl can enhance solubility.[6]

    • Adjust pH: The solubility of a compound can be pH-dependent. Empirically test a range of pH values for your buffer to see if it improves solubility.

    • Add a Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, can help to keep hydrophobic compounds in solution.

    • Incorporate a Co-solvent: For certain applications, including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in the final buffer might be possible, but compatibility with the experimental system must be verified.

Step 4: Reduce Final Concentration

  • Action: If precipitation persists, it may be necessary to work at a lower final concentration of this compound.

  • Rationale: The observed precipitation is a clear indication that the compound's solubility limit in your specific buffer has been exceeded.

Step 5: Prepare Fresh Solutions

  • Action: Always prepare fresh dilutions of this compound in your experimental buffer immediately before use.

  • Rationale: The stability of the compound in aqueous solution over time may be limited, leading to delayed precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO79199.78Selleck Chemicals[2]
DMSO2460.69Selleck Chemicals[2]
DMSO1640.46TargetMol[5]
DMSO2-Cayman Chemical[1]
DMF5-Cayman Chemical[1]
EthanolSlightly Soluble-Cayman Chemical[1]

Note: Solubility can vary between batches and is influenced by factors such as temperature and the presence of moisture in the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[3]

Protocol 2: Dilution of this compound into Aqueous Experimental Buffer

  • Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous experimental buffer (e.g., PBS, cell culture medium)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the this compound stock in the experimental buffer. For example, add 1 µL of a 10 mM stock to 99 µL of buffer to get a 100 µM solution. Mix thoroughly by pipetting or gentle vortexing. b. Add the desired volume of the intermediate dilution to the final volume of the experimental buffer. For example, add 10 µL of the 100 µM intermediate dilution to 990 µL of buffer to achieve a final concentration of 1 µM.

    • Alternative Method (Direct Addition with Rapid Mixing): a. While vortexing the final volume of the experimental buffer at a moderate speed, add the required volume of the this compound DMSO stock dropwise.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Troubleshooting_Workflow start Precipitation Observed step1 Step 1: Verify Stock Solution Is it fully dissolved? start->step1 step1->step1 step2 Step 2: Optimize Dilution Protocol Using serial dilution? step1->step2 Yes step2->step2 step3 Step 3: Modify Buffer Adjust pH, salt, or add surfactant? step2->step3 Yes step4 Step 4: Reduce Final Concentration step3->step4 Precipitation Persists end_success Precipitation Resolved step3->end_success Resolved step4->end_success Resolved end_fail Consider alternative formulation or compound step4->end_fail Precipitation Persists

Caption: Troubleshooting workflow for this compound precipitation.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Stalled_Fork Replication Fork Collapse PARP1->Stalled_Fork Inhibition leads to BER Base Excision Repair (BER) Recruitment of DNA Repair Proteins PAR->BER Repair DNA Repair BER->Repair NmsP118 This compound NmsP118->PARP1 Apoptosis Cell Death (Apoptosis) Stalled_Fork->Apoptosis

Caption: this compound inhibits PARP-1, leading to stalled DNA repair.

References

NMS-P118 Cytochrome P450 Inhibition Potential: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving the cytochrome P450 (CYP) inhibition potential of NMS-P118.

Data Summary: this compound Inhibition of Cytochrome P450 Isoforms

This compound is noted to be metabolically stable.[1][2] Out of eight tested cytochrome P450 isoforms, it modestly inhibits two specific family members.[1][2] The following table summarizes the known half-maximal inhibitory concentration (IC50) values.

CYP IsoformIC50 (μM)Inhibition Potential
CYP2B68.15Modest
CYP2D69.51Modest
Other 6 IsoformsNot specifiedNo significant inhibition observed

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended experimental workflow for determining the CYP inhibition potential of a compound like this compound?

A standard and robust method for assessing CYP inhibition involves using human liver microsomes and specific probe substrates for each CYP isoform. The general workflow is outlined below.

CYP_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare Reagents (Microsomes, NADPH, Buffer, This compound dilutions, Probe Substrates) B Pre-incubate this compound with Human Liver Microsomes and Buffer A->B C Initiate Reaction by adding NADPH-regenerating system and Probe Substrate Cocktail B->C D Terminate Reaction (e.g., with cold Acetonitrile) C->D E Analyze Metabolite Formation via LC-MS/MS D->E F Calculate IC50 Values from concentration-response curve E->F

Caption: Experimental workflow for an in vitro CYP450 inhibition assay.

Q2: Can you provide a more detailed protocol for a direct inhibition assay?

Certainly. This protocol is a general guideline based on standard industry practices for determining IC50 values using human liver microsomes.

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of specific CYP enzyme activity.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound stock solution (typically in DMSO)

  • Phosphate buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)

  • NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (e.g., Bupropion for CYP2B6, Dextromethorphan for CYP2D6)

  • Positive control inhibitors (e.g., Ticlopidine for CYP2B6, Quinidine for CYP2D6)

  • Termination solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), typically starting from a high concentration (e.g., 100 mM) down to nanomolar ranges.

    • Prepare working solutions of probe substrates and positive controls in the incubation buffer.

    • Prepare the NADPH-regenerating system solution.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes (a typical final concentration is 0.2-0.5 mg/mL).

    • Add the this compound dilutions or the positive control inhibitor. Ensure the final solvent concentration (e.g., DMSO) is low (<0.5%) and consistent across all wells.

    • Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH-regenerating system to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes). The time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This stops the enzymatic activity and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Q3: My experimental IC50 values for this compound differ from the published data. What are the potential reasons?

Discrepancies between experimental and published data can arise from several factors. Here are common troubleshooting points:

  • Microsome Variability: The activity of human liver microsomes can vary between batches and suppliers. Ensure your microsome batch is well-characterized.

  • Solvent Effects: Ensure the final concentration of the solvent (like DMSO) used to dissolve this compound is minimal and consistent across all wells, as it can inhibit CYP enzymes.

  • Incubation Time: If the incubation time is too long, it can lead to substrate depletion or further metabolism of the primary metabolite, affecting the results. Verify that your incubation is within the linear range of the reaction.

  • Protein Concentration: The concentration of microsomal protein can influence IC50 values. Ensure you are using a concentration consistent with standard assays (typically 0.1-0.5 mg/mL).

  • Probe Substrate Concentration: The IC50 value can be dependent on the substrate concentration used, especially for competitive inhibitors. Use a substrate concentration at or below its Michaelis constant (Km) for the most sensitive results.

  • Time-Dependent Inhibition (TDI): The published values reflect direct inhibition. If this compound or one of its metabolites is a time-dependent inhibitor, a pre-incubation step with NADPH is required to detect it. The absence of this pre-incubation will only measure direct inhibition.[3][4]

Q4: What is the clinical relevance of this compound modestly inhibiting CYP2B6 and CYP2D6?

The modest inhibition of CYP2B6 (IC50: 8.15 μM) and CYP2D6 (IC50: 9.51 μM) suggests a low potential for clinically significant drug-drug interactions (DDIs) mediated by these enzymes at therapeutic concentrations of this compound.[1][2]

  • CYP2B6 is involved in the metabolism of drugs like bupropion and efavirenz.

  • CYP2D6 metabolizes a wide range of drugs, including many antidepressants, antipsychotics, and beta-blockers.[5]

While the inhibition is modest, it is a critical parameter to consider.[6] If high in vivo concentrations of this compound are achieved, or if it is co-administered with sensitive CYP2B6 or CYP2D6 substrates that have a narrow therapeutic index, the potential for DDIs should be evaluated more closely in clinical settings. Regulatory agencies like the U.S. FDA provide guidance on when to conduct further in vivo DDI studies based on in vitro IC50 values.[6]

References

Overcoming resistance to Nms-P118 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nms-P118, a potent and highly selective PARP-1 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges during their in vitro and in vivo experiments, particularly concerning acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP-1, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[3][4][5][6]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

Several mechanisms can lead to acquired resistance to PARP inhibitors like this compound. The most common include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary or "reversion" mutations in genes like BRCA1/2 can restore their function, thereby re-establishing a proficient HR repair pathway.[5][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, even in the presence of PARP inhibitors.[5][7][8][13] This can occur through the loss of certain nucleases or the upregulation of proteins that stabilize the replication fork.

  • Changes in PARP1 Expression or Activity: Although less common, mutations in the PARP1 gene that reduce the binding affinity of this compound or decreased PARP1 expression could contribute to resistance.[8]

  • Loss of PARG Activity: Downregulation of Poly(ADP-ribose) glycohydrolase (PARG) can lead to increased PARylation, which in turn reduces the trapping of PARP1 on DNA by the inhibitor.[7][14]

Q3: How can I determine if my resistant cells have restored their homologous recombination (HR) function?

You can assess the HR status of your resistant cell lines using several methods. A common approach is to evaluate the formation of RAD51 foci in response to DNA damage. RAD51 is a key protein in the HR pathway that is recruited to sites of DSBs.

Troubleshooting Guide: Decreased this compound Efficacy

If you are observing a decrease in the efficacy of this compound in your experiments, consider the following troubleshooting steps:

Issue 1: Gradual loss of sensitivity in a previously sensitive cell line.
  • Possible Cause: Acquired resistance through mechanisms like HR restoration or increased drug efflux.

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.

    • Assess HR Competency: Perform a RAD51 foci formation assay to determine if the resistant cells have regained HR functionality.

    • Investigate Drug Efflux: Use a P-glycoprotein inhibitor, such as verapamil or tariquidar, in combination with this compound to see if sensitivity can be restored.[9][15]

    • Sequence Key HR Genes: If HR appears to be restored, consider sequencing BRCA1/2 and other key HR genes to identify potential reversion mutations.

Issue 2: this compound is less effective than expected in a new cell line predicted to be sensitive.
  • Possible Cause: The cell line may have intrinsic resistance mechanisms or may not be truly HR deficient.

  • Troubleshooting Steps:

    • Confirm HR Deficiency: Validate the HR status of the cell line using a functional assay like the RAD51 foci formation assay, in addition to relying on genotype information.

    • Evaluate Expression of Efflux Pumps: Check the baseline expression levels of P-gp (ABCB1) and other relevant drug transporters in your cell line.

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 of this compound in your specific cell line.

Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay for HR Competency

This assay is used to visualize the recruitment of RAD51 to sites of DNA double-strand breaks, a key step in homologous recombination.

Materials:

  • Parental (sensitive) and resistant cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., Mitomycin C or ionizing radiation)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Microscopy imaging system

Procedure:

  • Seed sensitive and resistant cells on coverslips in a 24-well plate.

  • The next day, treat the cells with a DNA-damaging agent to induce DSBs.

  • After treatment, incubate the cells for a sufficient period to allow for RAD51 foci formation (typically 4-8 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with 5% BSA in PBS.

  • Incubate with the primary anti-RAD51 antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in RAD51 foci in the resistant line compared to the sensitive line suggests restoration of HR.

Protocol 2: P-glycoprotein (P-gp) Mediated Efflux Assay

This experiment determines if increased drug efflux through P-gp is contributing to this compound resistance.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • P-gp inhibitor (e.g., Verapamil or Tariquidar)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed sensitive and resistant cells in 96-well plates.

  • Prepare a dose-response curve for this compound in both cell lines.

  • In parallel, prepare another set of plates where cells are pre-treated with a non-toxic concentration of the P-gp inhibitor for 1-2 hours before adding the this compound dose-response range.

  • Incubate the cells for 72-96 hours.

  • Measure cell viability using your chosen assay.

  • Compare the IC50 values of this compound with and without the P-gp inhibitor. A significant decrease in the IC50 of this compound in the resistant cell line in the presence of the P-gp inhibitor indicates that P-gp-mediated efflux is a mechanism of resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)This compound + P-gp Inhibitor IC50 (nM)Fold ResistanceFold Reversal
Sensitive15121.01.25
Resistant4505030.09.0

Table 2: Hypothetical RAD51 Foci Quantification

Cell LineTreatmentAverage RAD51 Foci per Nucleus
SensitiveUntreated< 1
SensitiveDNA Damage2-5
ResistantUntreated< 1
ResistantDNA Damage20-30

Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Action cluster_2 Cellular Consequences DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 recruits Base Excision Repair (BER) Base Excision Repair (BER) PARP-1->Base Excision Repair (BER) activates Unrepaired SSB Unrepaired SSB PARP-1->Unrepaired SSB leads to Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse This compound This compound This compound->PARP-1 inhibits & traps PARP-1 Trapping PARP-1 Trapping DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) Homologous Recombination (HR) Repair Homologous Recombination (HR) Repair DNA Double-Strand Break (DSB)->Homologous Recombination (HR) Repair repaired by Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Double-Strand Break (DSB)->Cell Death (Apoptosis) in HR-deficient cells Cell Survival Cell Survival Homologous Recombination (HR) Repair->Cell Survival

Caption: Mechanism of action of this compound and synthetic lethality.

Resistance_Mechanisms cluster_0 Resistance Pathways This compound This compound Intracellular this compound Intracellular this compound This compound->Intracellular this compound PARP-1 Inhibition PARP-1 Inhibition Intracellular this compound->PARP-1 Inhibition Cell Death Cell Death PARP-1 Inhibition->Cell Death P-gp Efflux Pump P-gp Efflux Pump P-gp Efflux Pump->this compound expels HR Repair Restoration HR Repair Restoration HR Repair Restoration->Cell Death prevents Replication Fork Stabilization Replication Fork Stabilization Replication Fork Stabilization->Cell Death prevents

Caption: Key mechanisms of resistance to this compound.

Troubleshooting_Workflow Decreased this compound Efficacy Decreased this compound Efficacy Verify Drug Integrity Verify Drug Integrity Decreased this compound Efficacy->Verify Drug Integrity Assess HR Competency (RAD51 Assay) Assess HR Competency (RAD51 Assay) Verify Drug Integrity->Assess HR Competency (RAD51 Assay) Investigate Drug Efflux (P-gp Inhibition) Investigate Drug Efflux (P-gp Inhibition) Assess HR Competency (RAD51 Assay)->Investigate Drug Efflux (P-gp Inhibition) Sequence HR Genes Sequence HR Genes Assess HR Competency (RAD51 Assay)->Sequence HR Genes HR Restored Restore Sensitivity? Restore Sensitivity? Investigate Drug Efflux (P-gp Inhibition)->Restore Sensitivity? Consider Combination Therapy Consider Combination Therapy Restore Sensitivity?->Consider Combination Therapy No P-gp is a resistance mechanism P-gp is a resistance mechanism Restore Sensitivity?->P-gp is a resistance mechanism Yes

Caption: A logical workflow for troubleshooting this compound resistance.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of PARP Inhibitors: Nms-P118 vs. Talazoparib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of the in vivo efficacy of two notable PARP inhibitors: Nms-P118, a highly selective PARP-1 inhibitor, and Talazoparib, a potent dual inhibitor of PARP-1 and PARP-2. This analysis is intended for researchers, scientists, and drug development professionals to provide objective data and insights into the preclinical performance of these two agents.

Mechanism of Action and Selectivity

Both this compound and Talazoparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then result in the formation of toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2][3][4]

A key differentiator between the two compounds lies in their selectivity. This compound is a highly selective PARP-1 inhibitor, with a 150-fold greater selectivity for PARP-1 over PARP-2.[5][6] This high selectivity is thought to potentially mitigate toxicities that may arise from the inhibition of PARP-2.[7]

In contrast, Talazoparib is a potent inhibitor of both PARP-1 and PARP-2.[4] A significant aspect of Talazoparib's mechanism is its high efficiency in "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA.[2][3][8] This trapping is considered a more cytotoxic mechanism than catalytic inhibition alone and Talazoparib is reported to be approximately 100-fold more efficient at PARP trapping than the first-in-class inhibitor, olaparib.[3]

In Vivo Efficacy: A Comparative Summary

FeatureThis compoundTalazoparib
Target(s) Highly selective PARP-1Potent dual PARP-1 and PARP-2
Mechanism Highlight High selectivity for PARP-1[5][6]Potent PARP trapping[2][3][8]
Reported In Vivo Models MDA-MB-436 (human breast cancer xenograft, BRCA1-mutated), Capan-1 (human pancreatic cancer xenograft, BRCA2-deficient)[5][9]MX-1 (breast cancer xenograft, BRCA1-deficient), Patient-derived xenograft (PDX) models (breast cancer with BRCA1/2 mutations)[10], Ewing sarcoma and leukemia xenografts[11]
In Vivo Activity High efficacy as a single agent in MDA-MB-436 xenografts and in combination with temozolomide in Capan-1 xenografts[5][9]Induced regression in MX-1 solid mouse xenografts as a single agent[8][10]. Showed significant synergism with temozolomide in Ewing sarcoma xenografts[11].
Oral Bioavailability Excellent, with nearly complete oral bioavailability in mice and rats[5][6]Readily orally bioavailable[11]
Key Preclinical Finding Well-tolerated at highly efficacious doses with an excellent ADME profile[6]More potent at trapping PARP on DNA to induce cancer cell death compared to other PARP inhibitors in tissue culture studies[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols based on the available literature for each compound.

This compound In Vivo Xenograft Studies
  • Animal Models: Female immunodeficient mice (e.g., nude or SCID) are typically used.[12]

  • Cell Line Implantation: Human cancer cell lines, such as MDA-MB-436 (BRCA1-mutated breast cancer) or Capan-1 (BRCA2-deficient pancreatic cancer), are subcutaneously injected into the flanks of the mice.[5][9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Dosing Regimen: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, often daily.[12] For combination studies, a second agent like temozolomide is administered according to its established protocol.[9]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and biomarker analysis from tumor tissue.[12]

  • Tolerability Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Talazoparib In Vivo Xenograft and PDX Studies
  • Animal Models: Athymic nude mice are commonly used for xenograft studies.[13] For patient-derived xenograft (PDX) models, immunodeficient mice are implanted with tumor fragments from patients.[10]

  • Tumor Establishment: For xenografts, a suspension of cancer cells (e.g., MX-1) is injected into the flanks.[13] For PDX models, tumor fragments are surgically implanted.

  • Treatment Administration: Talazoparib is administered orally, typically on a daily schedule.[8] In combination studies, the chemotherapeutic agent is administered according to its specific protocol.[13]

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurements.[13] In some studies, advanced imaging techniques may be used.

  • Pharmacodynamic and Biomarker Analysis: Tumor biopsies may be collected to assess target engagement (e.g., inhibition of PARylation) and markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.[10][14]

  • Safety and Tolerability: Monitored through changes in body weight and observation of any adverse effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

PARP_Inhibition_Pathway Simplified PARP Inhibition Signaling Pathway cluster_brca DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1 / PARP2 DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication_Fork Replication Fork Collapse PARP->Replication_Fork unrepaired SSBs lead to Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis leads to HRR->Cell_Survival leads to Nms_P118 This compound (PARP1 selective) Nms_P118->PARP inhibits Talazoparib Talazoparib (PARP1/2 dual) Talazoparib->PARP inhibits & traps BRCA_deficient BRCA1/2 Deficient Cells BRCA_deficient->HRR impairs

Caption: Simplified PARP Inhibition Signaling Pathway.

InVivo_Efficacy_Workflow General In Vivo Efficacy Experimental Workflow start Select Animal Model (e.g., Nude Mice) implant Implant Tumor Cells/Fragments (Subcutaneous) start->implant monitor_growth Monitor Tumor Growth (Calipers) implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize Tumors reach ~100-200 mm³ treat Administer Treatment (Oral Gavage) randomize->treat monitor_efficacy Monitor Efficacy (Tumor Volume, Body Weight) treat->monitor_efficacy endpoint Endpoint Analysis (Tumor Weight, Biomarkers, Survival) monitor_efficacy->endpoint Pre-defined study end

Caption: General In Vivo Efficacy Experimental Workflow.

Conclusion

Both this compound and Talazoparib have demonstrated significant in vivo anti-tumor activity in preclinical models, particularly in the context of DNA repair deficiencies. The primary distinction lies in their selectivity profile and the potent PARP trapping mechanism of Talazoparib. This compound's high selectivity for PARP-1 may offer a different therapeutic window and safety profile, which warrants further investigation. Talazoparib's dual inhibition and strong PARP trapping contribute to its high cytotoxicity.

The choice between these or other PARP inhibitors for further development or clinical application will depend on a variety of factors, including the specific genetic background of the tumor, the desired therapeutic index, and the potential for combination therapies. The experimental data and protocols summarized in this guide provide a foundation for understanding the preclinical in vivo efficacy of these two important PARP inhibitors. Future direct comparative studies will be invaluable in further elucidating their relative strengths and potential clinical applications.

References

A Head-to-Head Showdown: NMS-P118 Versus Leading PARP Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of the novel PARP-1 selective inhibitor, NMS-P118, against established PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib.

In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. This guide provides a detailed head-to-head comparison of the preclinical data for a promising new agent, this compound, against four commercially available PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Executive Summary

This compound is a potent and highly selective inhibitor of PARP-1, demonstrating significant promise in preclinical studies.[1][2][3] Unlike the majority of currently approved PARP inhibitors which dually target PARP-1 and PARP-2, this compound's selectivity for PARP-1 may offer a differentiated safety and efficacy profile. This guide synthesizes available preclinical data to facilitate a direct comparison of this compound's performance against its more established counterparts, focusing on enzymatic inhibition, cellular potency, and the critical mechanism of PARP trapping.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors exert their anticancer effects through a dual mechanism: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). By competitively binding to the NAD+ pocket of PARP, these inhibitors block its enzymatic activity, leading to the accumulation of unrepaired SSBs.

  • PARP Trapping: This mechanism involves the stabilization of the PARP-DNA complex. The trapped PARP on the DNA creates a physical obstruction to DNA replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs). The potency of PARP trapping has been shown to vary among different inhibitors and is considered a key determinant of their cytotoxic potential.[4][5]

This compound distinguishes itself through its remarkable selectivity for PARP-1 over PARP-2.[1][2][3] This selectivity is attributed to specific interactions within the PARP-1 catalytic domain.[6] The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and the mechanism of action of PARP inhibitors.

PARP_Inhibition_Pathway Figure 1: PARP-1 Signaling Pathway and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Replication_Fork_Stall Replication Fork Stall PARP1->Replication_Fork_Stall trapped on DNA leads to NAD->PAR synthesizes BER_Complex Base Excision Repair (BER) Protein Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair DSB Double-Strand Break (DSB) Replication_Fork_Stall->DSB Cell_Death Cell Death (Synthetic Lethality in HRD cells) DSB->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 inhibits PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping PARP_Trapping->Replication_Fork_Stall

Figure 1: PARP-1 Signaling Pathway and Inhibition

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and the four comparator PARP inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data from a study that directly compared 13 PARP inhibitors, including this compound and the four comparators, in a panel of 12 breast cancer cell lines provides the most direct head-to-head assessment.[7]

Enzymatic Inhibition
InhibitorTarget(s)PARP-1 Kd (nM)PARP-2 Kd (nM)Selectivity (PARP-2 Kd / PARP-1 Kd)
This compound PARP-1 9 [2]1390 [2]~154 [6]
OlaparibPARP-1/2---
RucaparibPARP-1/2/3---
NiraparibPARP-1/2---
TalazoparibPARP-1/2---

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Data for Olaparib, Rucaparib, Niraparib, and Talazoparib Kd values were not available in the reviewed sources for a direct comparison in this format.

Cellular Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of PARP Inhibitors in a Panel of Breast Cancer Cell Lines (µM) [7]

Cell LineBRCA StatusThis compoundOlaparibRucaparibNiraparibTalazoparib
MDA-MB-436 BRCA1 mutND4.72.33.20.13
HCC1937 BRCA1 mutND96131110
MDA-MB-231 WTND<10<10≤200.48
MDA-MB-468 WTND<10<10≤200.8
BT549 WTNDNDND70.3
HCC1143 WTNDNDND99
HCC70 WTNDNDND40.8
HCC1806 WTND1.2 0.9 ND8
MCF-7 WTND11105.41.1
BT474 WTNDNDND13ND
SKBR3 WTNDNDNDND<20
JIMT1 WTNDNDNDND0.002

ND: Not Determined in the cited study. Lower IC50 values indicate higher potency.

Table 2: Additional IC50 Values for this compound

Cell LineAssay TypeIC50 (µM)Reference
HeLa PAR formation0.04 [1]
MDA-MB-436 Colony Formation0.14 [1]
DLD-1 Antiproliferative2 [8]

PARP Trapping Potency

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Cytotoxicity Assays

The following diagram outlines a general workflow for assessing the cytotoxic effects of PARP inhibitors on cancer cell lines.

Cytotoxicity_Assay_Workflow Figure 2: General Workflow for Cytotoxicity Assays cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection Cell_Seeding Seed cells into 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Inhibitor Add serial dilutions of PARP inhibitors Incubation_24h->Add_Inhibitor Incubation_48_72h Incubate for 48-72h Add_Inhibitor->Incubation_48_72h MTT MTT Assay Incubation_48_72h->MTT SRB SRB Assay Incubation_48_72h->SRB CellTiterGlo CellTiter-Glo Assay Incubation_48_72h->CellTiterGlo Absorbance Measure Absorbance (MTT, SRB) MTT->Absorbance SRB->Absorbance Luminescence Measure Luminescence (CellTiter-Glo) CellTiterGlo->Luminescence Data_Analysis Data Analysis (IC50 determination) Absorbance->Data_Analysis Luminescence->Data_Analysis

Figure 2: General Workflow for Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][11][12][13]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Protocol Summary:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the PARP inhibitor for 48-72 hours.

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay [14][15][16][17][18]

  • Principle: This colorimetric assay measures total protein content, which is proportional to cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.

  • Protocol Summary:

    • Seed cells in a 96-well plate and treat with the inhibitor as described for the MTT assay.

    • Fix the cells with cold 10-50% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.057% or 0.4% SRB solution for 30 minutes at room temperature.

    • Wash away unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound SRB with 10 mM Tris base solution.

    • Measure the absorbance at approximately 510-540 nm.

3. CellTiter-Glo® Luminescent Cell Viability Assay [19]

  • Principle: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Protocol Summary:

    • Seed cells in an opaque-walled 96-well plate and treat with the inhibitor.

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

PARP Enzymatic Assay

Chemiluminescent PARP Assay

  • Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Protocol Summary:

    • Histone-coated plates are incubated with PARP enzyme, biotinylated NAD+, and activated DNA in the presence or absence of the PARP inhibitor.

    • After incubation, the wells are washed to remove unincorporated reagents.

    • Streptavidin-HRP is added and incubated to bind to the biotinylated PAR.

    • After another wash step, a chemiluminescent substrate is added.

    • The resulting light output is measured by a luminometer and is inversely proportional to the PARP inhibitory activity.

PARP Trapping Assay

In-Cell PARP Trapping Assay

  • Principle: This assay quantifies the amount of PARP enzyme that remains bound to DNA after treatment with a PARP inhibitor.

  • Protocol Summary:

    • Cells are treated with the PARP inhibitor, often in combination with a DNA-damaging agent like MMS to induce SSBs.

    • Cells are lysed with a detergent-containing buffer to remove soluble proteins, while chromatin-bound proteins are retained.

    • The remaining chromatin-bound PARP is then detected and quantified, typically by immunofluorescence or Western blotting.

Conclusion and Future Directions

This compound presents a compelling profile as a highly potent and selective PARP-1 inhibitor. Its distinct selectivity for PARP-1 over PARP-2 suggests the potential for a wider therapeutic window and a different spectrum of clinical activity and toxicity compared to the dual PARP-1/2 inhibitors. While direct, comprehensive head-to-head preclinical comparisons in a broad range of cancer models are still emerging, the available data indicates that this compound's potency is on par with or exceeds that of established PARP inhibitors in specific contexts.

Further research is warranted to:

  • Conduct direct comparative studies of this compound against other PARP inhibitors across a wider panel of cell lines with varying genetic backgrounds.

  • Quantify the PARP trapping efficiency of this compound relative to other inhibitors.

  • Evaluate the in vivo efficacy and safety profile of this compound in a broader range of preclinical cancer models.

The continued investigation of this compound and other next-generation PARP inhibitors will be crucial in refining our understanding of the nuances of PARP biology and in developing more effective and personalized cancer therapies.

References

Validating NMS-P118 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the cellular target engagement of NMS-P118, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] We compare its binding affinity with other relevant PARP inhibitors and provide detailed experimental protocols for robust target validation.

Introduction to this compound and its Target: PARP-1

This compound is an orally bioavailable small molecule that shows exceptional selectivity for PARP-1 over its closest isoform, PARP-2.[1][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks.[2] Inhibiting PARP-1 in cancers with specific DNA repair defects (like BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. Validating that a compound like this compound reaches and binds to its intended target within a cell is a crucial step in drug discovery to confirm its mechanism of action and interpret cellular responses.[4][5]

PARP-1 Signaling Pathway in DNA Repair

Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site. This binding activates PARP-1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage to initiate repair.

PARP1_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1->PAR catalyzes Apoptosis Apoptosis (in BRCA-deficient cells) PARP1->Apoptosis inhibition leads to Repair_Proteins Recruitment of XRCC1, Ligase III, etc. PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival NMS_P118 This compound NMS_P118->Inhibition Inhibition->PARP1

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Comparative Analysis of PARP Inhibitors

This compound's high selectivity for PARP-1 is a key differentiator from other PARP inhibitors, such as Olaparib, which exhibit dual inhibition of PARP-1 and PARP-2.[6] This selectivity may contribute to a different safety profile, as this compound has been shown to be less myelotoxic in vitro than Olaparib.[6]

CompoundTarget(s)PARP-1 Kd (nM)PARP-2 Kd (nM)Selectivity (PARP-2/PARP-1)
This compound PARP-1 9 [2]1390 [2]~154 [3]
OlaparibPARP-1/2510.2
NiraparibPARP-1/23.82.10.55

Note: Kd values for Olaparib and Niraparib are from various literature sources for comparative purposes and may have been determined under different experimental conditions.

Experimental Protocols for Target Engagement Validation

Validating that this compound engages with PARP-1 in a cellular context can be achieved through several robust methods. Here, we detail two primary biophysical assays and one functional assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique to confirm direct binding of a compound to its target protein in a cellular environment.[7][8] The principle relies on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein's melting temperature (Tm) increases.[9]

CETSA_Workflow A 1. Cell Culture & Treatment Treat intact cells with This compound or Vehicle (DMSO). B 2. Heating Heat cell suspensions across a temperature gradient (e.g., 40°C - 70°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Centrifuge to separate soluble protein fraction from precipitated aggregates. C->D E 5. Protein Quantification Collect supernatant and analyze soluble PARP-1 levels via Western Blot or Mass Spectrometry. D->E F 6. Data Analysis Plot relative amount of soluble PARP-1 vs. temperature to generate a melting curve. A shift indicates target engagement. E->F NanoBRET_Workflow A 1. Transfection Transfect cells (e.g., HEK293) with a plasmid expressing PARP-1 fused to NanoLuc® luciferase. B 2. Plating & Dosing Plate transfected cells and treat with a serial dilution of this compound. A->B C 3. Tracer & Substrate Addition Add the fluorescent PARP-1 tracer and the NanoLuc® substrate to the cells. B->C D 4. Signal Measurement Measure both donor (NanoLuc®, 460nm) and acceptor (Tracer, 610nm) emissions simultaneously. C->D E 5. Data Analysis Calculate the NanoBRET™ ratio. Plot the ratio against this compound concentration to determine IC50, confirming competitive binding. D->E

References

Nms-P118: A Comparative Analysis of Myelotoxicity with Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. However, a common class-wide toxicity of these agents is myelosuppression, which can limit their therapeutic window. Nms-P118, a potent and highly selective PARP-1 inhibitor, has been developed with the aim of mitigating the myelotoxic effects associated with dual PARP-1/PARP-2 inhibitors. This guide provides a comparative analysis of the myelotoxicity of this compound and other notable PARP inhibitors, supported by available preclinical and clinical data.

Executive Summary

This compound is a selective inhibitor of PARP-1, designed to spare PARP-2.[1] This selectivity is hypothesized to reduce the hematological toxicities observed with less selective PARP inhibitors, as PARP-2 has a role in regulating erythropoiesis.[2] Preclinical evidence suggests that this compound is significantly less myelotoxic in vitro compared to the dual PARP-1/PARP-2 inhibitor, olaparib. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide summarizes the qualitative advantages of this compound and provides a quantitative comparison of the myelotoxicity of other approved PARP inhibitors.

Data Presentation: Comparative Myelotoxicity of PARP Inhibitors

Due to the limited public availability of specific IC50 values for this compound in bone marrow suppression assays, a direct quantitative comparison is not fully possible at this time. However, preclinical studies have qualitatively demonstrated that this compound has a significantly lower potential for hampering the proliferation of bone marrow cells compared to olaparib.

For reference, the following table summarizes the hematological toxicities of several approved PARP inhibitors based on clinical trial data.

PARP InhibitorGrade 3-4 AnemiaGrade 3-4 NeutropeniaGrade 3-4 Thrombocytopenia
Olaparib19%5%<5%
Niraparib25%20%34%
Rucaparib19%7%5%
Talazoparib39%21%15%

Data compiled from various clinical trials and may vary based on patient population and treatment setting.[3][4][5]

Mechanism of Myelotoxicity and the Rationale for PARP-1 Selectivity

The myelotoxicity of PARP inhibitors is believed to be linked to two main mechanisms: PARP trapping and inhibition of PARP-2.

  • PARP Trapping: PARP inhibitors can trap PARP enzymes on DNA at sites of single-strand breaks. This trapped PARP-DNA complex can be more cytotoxic than the unrepaired break itself, leading to stalled replication forks, double-strand breaks, and ultimately cell death. The trapping potency varies among different PARP inhibitors.

  • PARP-2 Inhibition: PARP-2 plays a role in the regulation of red blood cell production (erythropoiesis). Inhibition of PARP-2 is therefore thought to contribute directly to anemia, a common side effect of dual PARP-1/PARP-2 inhibitors.[2]

This compound's high selectivity for PARP-1 is a key design feature intended to minimize the myelotoxicity associated with PARP-2 inhibition.[1] By sparing PARP-2, this compound is expected to have a more favorable hematological safety profile.

Signaling Pathway: PARP-1 vs. PARP-2 in Hematopoiesis

cluster_0 Hematopoietic Stem Cell cluster_1 Progenitor Cells cluster_2 Mature Blood Cells HSC HSC Erythroid Erythroid Progenitor HSC->Erythroid Myeloid Myeloid Progenitor HSC->Myeloid RBC Red Blood Cells Erythroid->RBC Neutrophils Neutrophils Myeloid->Neutrophils Platelets Platelets Myeloid->Platelets PARP2 PARP-2 PARP2->Erythroid Supports Erythropoiesis PARP1 PARP-1 DNA_Repair DNA Integrity PARP1->DNA_Repair Maintains DNA_Repair->HSC Essential for Self-Renewal

Caption: Role of PARP-1 and PARP-2 in Hematopoiesis.

Experimental Protocols

In Vitro Myelotoxicity Assessment: Colony-Forming Unit (CFU) Assay

The primary in vitro method for assessing the myelotoxicity of a compound is the colony-forming unit (CFU) assay, also known as the methylcellulose assay. This assay evaluates the effect of a drug on the proliferation and differentiation of hematopoietic progenitor cells.

Objective: To determine the concentration of a PARP inhibitor that inhibits the formation of hematopoietic colonies by 50% (IC50).

Methodology:

  • Cell Source: Bone marrow mononuclear cells (BMMCs) are isolated from human or animal (e.g., mouse, rat, dog) bone marrow aspirates.

  • Cell Plating: A specified number of BMMCs are plated in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF, G-CSF) to support the growth and differentiation of various hematopoietic lineages.

  • Drug Treatment: The cells are treated with a range of concentrations of the PARP inhibitor being tested. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, depending on the species and the progenitor cell type being assayed.

  • Colony Counting: After the incubation period, the number of colonies is counted using an inverted microscope. Colonies are classified based on their morphology, such as colony-forming unit-granulocyte, macrophage (CFU-GM), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM).

  • Data Analysis: The number of colonies in the treated groups is compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Experimental Workflow: CFU-GM Assay

A Isolate Bone Marrow Mononuclear Cells B Plate Cells in Methylcellulose Medium with Cytokines A->B C Add PARP Inhibitor (Varying Concentrations) B->C D Incubate for 7-14 Days (37°C, 5% CO2) C->D E Count Hematopoietic Colonies (e.g., CFU-GM) D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Workflow for a Colony-Forming Unit (CFU) Assay.

Conclusion

The selective inhibition of PARP-1 by this compound presents a promising strategy to mitigate the myelotoxicity associated with dual PARP-1/PARP-2 inhibitors. While direct comparative quantitative data for this compound remains limited in the public domain, the mechanistic rationale and qualitative preclinical findings suggest a more favorable hematological safety profile. For drug development professionals, the focus on PARP-1 selectivity represents a key avenue for developing safer and more effective cancer therapies. Further publication of detailed preclinical and clinical data will be crucial to fully substantiate the comparative myelotoxicity profile of this compound.

References

Nms-P118: A Comparative Analysis of Cross-reactivity with PARP Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP1 inhibitor Nms-P118's cross-reactivity with other PARP family members, supported by experimental data and detailed methodologies.

This compound is a potent and orally available inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks. Its high selectivity for PARP-1 over its closest isoform, PARP-2, has been a focal point of its development, aiming to minimize potential toxicities associated with dual PARP-1/2 inhibition. This guide delves into the specifics of this compound's selectivity profile.

Quantitative Cross-reactivity Data

The inhibitory activity of this compound against various PARP family members has been quantified using biochemical and cellular assays. The data consistently demonstrates a high degree of selectivity for PARP-1.

TargetAssay TypeMetricValue (µM)Selectivity (Fold vs. PARP-1)Reference
PARP-1Biochemical (Binding Assay)Kd0.0091[1][2]
PARP-2Biochemical (Binding Assay)Kd1.39~154[1][2]
PARP-1Cellular (PAR formation)EC500.05021
PARP-2Cellular (PAR formation)EC500.408~8

Biochemical binding assays reveal that this compound has a dissociation constant (Kd) of 0.009 µM for PARP-1 and 1.39 µM for PARP-2, indicating an approximately 154-fold greater affinity for PARP-1.[1][2] In a cellular context, measuring the inhibition of PAR formation, this compound exhibits an EC50 of 50.2 nM for PARP-1 and 408 nM for PARP-2, representing roughly an 8-fold selectivity within a cellular environment. While data on the cross-reactivity with other PARP family members such as PARP-3, Tankyrase-1 (TNKS1), and Tankyrase-2 (TNKS2) for this compound is not as widely published, its high selectivity for PARP-1 over PARP-2 is a key characteristic.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity analysis of this compound.

Biochemical Binding Affinity Assay (Surface Plasmon Resonance)

This assay determines the binding kinetics and affinity (Kd) of an inhibitor to its target enzyme.

Methodology:

  • Immobilization: Recombinant human PARP-1 or PARP-2 catalytic domain is immobilized on a sensor chip (e.g., CM5) via amine coupling.

  • Binding Analysis: A series of concentrations of this compound diluted in running buffer (e.g., HBS-EP) are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the surface plasmon resonance signal.

  • Kinetic Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular PAR Formation Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of PARP enzymes within a cellular context.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).

  • DNA Damage Induction: DNA damage is induced by treating the cells with an agent like H2O2 to activate PARP enzymes.

  • PAR Detection: Following DNA damage, cells are fixed and permeabilized. The levels of poly(ADP-ribose) (PAR) are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.

  • Quantification: The fluorescence intensity, proportional to the amount of PAR, is measured using a high-content imaging system.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the inhibition of PAR formation against the logarithm of the this compound concentration.

Visualizations

PARP-1 Signaling Pathway in Base Excision Repair

PARP1_BER_Pathway cluster_0 Cellular Response to Single-Strand DNA Break cluster_1 Inhibition by this compound DNA_damage Single-Strand DNA Break PARP1_recruitment PARP-1 Recruitment and Activation DNA_damage->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Repair_complex Recruitment of XRCC1, DNA Ligase III, DNA Pol β PAR_synthesis->Repair_complex PAR acts as a scaffold DNA_repair DNA Repair Repair_complex->DNA_repair Nms_P118 This compound Inhibition Inhibition of PARP-1 Catalytic Activity Nms_P118->Inhibition Inhibition->PAR_synthesis Blocks

Caption: Role of PARP-1 in Base Excision Repair and its inhibition by this compound.

Experimental Workflow for Cross-reactivity Profiling

Cross_Reactivity_Workflow cluster_workflow This compound Cross-reactivity Profiling Workflow start Start: this compound Compound biochemical_assay Biochemical Assays (e.g., Surface Plasmon Resonance) start->biochemical_assay cellular_assay Cellular Assays (e.g., PAR Formation) start->cellular_assay data_analysis Data Analysis: Determine Kd / EC50 biochemical_assay->data_analysis cellular_assay->data_analysis parp_panel Panel of Recombinant PARP Family Enzymes (PARP-1, PARP-2, etc.) parp_panel->biochemical_assay cell_lines Relevant Cell Lines cell_lines->cellular_assay selectivity_profile Generate Selectivity Profile: Fold-selectivity vs. PARP-1 data_analysis->selectivity_profile

Caption: Workflow for determining the cross-reactivity profile of this compound.

References

Structural basis for the selectivity of Nms-P118 compared to other PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Basis of Nms-P118's Enhanced Selectivity over other PARP Inhibitors

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways. While several PARP inhibitors have gained clinical approval, a key challenge remains in achieving selectivity for PARP1 over its closest isoform, PARP2, to potentially mitigate off-target effects and improve therapeutic windows. This compound, a potent and orally available PARP1 inhibitor, stands out for its remarkable selectivity. This guide delves into the structural underpinnings of this compound's selectivity compared to other prominent PARP inhibitors, supported by quantitative data and detailed experimental methodologies.

The Structural Determinants of this compound's Selectivity

The enhanced selectivity of this compound for PARP1 over PARP2 is not a matter of chance but a result of specific and favorable molecular interactions within the PARP1 catalytic domain. While the binding pockets of PARP1 and PARP2 are highly similar, subtle differences in key amino acid residues are exploited by the unique chemical structure of this compound.[1][2]

Computational studies, including molecular dynamics (MD) simulations and binding free energy calculations, have elucidated the precise interactions that favor this compound's binding to PARP1.[1] The key structural features of this compound responsible for this selectivity include its 4'4-difluorocyclohexyl ring and a positively charged 1,4-dimethylpiperidin-1-ium group.[1][2]

Three critical residue differences between PARP1 and PARP2 are at the heart of this selectivity:

  • Hydrophobic Interactions: The 4'4-difluorocyclohexyl ring of this compound forms a favorable hydrophobic interaction with Tyrosine 889 (Y889) in PARP1. In PARP2, the corresponding residue is also a tyrosine (Y455), but the interaction is less optimal.[1][2]

  • Hydrogen Bonding: Histidine 862 (H862) in PARP1 forms a stronger hydrogen bond with this compound compared to the corresponding Histidine 428 (H428) in PARP2. This is attributed to a shorter distance between the interacting atoms in the PARP1-Nms-P118 complex.[1][2]

  • Electrostatic Interactions: The negatively charged Glutamate 763 (E763) in PARP1 forms a strong electrostatic interaction with the positively charged region of this compound. In contrast, PARP2 has a neutral Glutamine (Q332) at the equivalent position, resulting in a weaker electrostatic interaction.[1][2]

These subtle yet significant differences collectively contribute to a stronger binding affinity of this compound for PARP1.

cluster_PARP1 This compound Interaction with PARP1 (Stronger Binding) cluster_PARP2 This compound Interaction with PARP2 (Weaker Binding) NmsP118_P1 This compound 4'4-difluorocyclohexyl ring Positively charged group Y889 Y889 NmsP118_P1->Y889 Favorable Hydrophobic Interaction H862 H862 NmsP118_P1->H862 Stronger Hydrogen Bond E763 E763 NmsP118_P1->E763 Strong Electrostatic Interaction NmsP118_P2 This compound 4'4-difluorocyclohexyl ring Positively charged group Y455 Y455 NmsP118_P2->Y455 Less Favorable Hydrophobic Interaction H428 H428 NmsP118_P2->H428 Weaker Hydrogen Bond Q332 Q332 NmsP118_P2->Q332 Weaker Electrostatic Interaction

Key interactions driving this compound's selectivity for PARP1.

Quantitative Comparison of PARP Inhibitor Activity

The superior selectivity of this compound is quantitatively reflected in its inhibitory constants (Kd or IC50 values) against PARP1 and PARP2, especially when compared to other clinically relevant PARP inhibitors.

InhibitorPARP1 IC50/Ki (nM)PARP2 IC50/Ki (nM)Selectivity Ratio (PARP2/PARP1)
This compound 9 (Kd)1390 (Kd)154.4
Olaparib5 (IC50) / 0.5-1 (median Ki)1 (IC50) / 0.2-0.3 (median Ki)~0.2 - 0.6
Rucaparib1.4 (Ki)<5 (Ki)~3.6
Talazoparib0.57 (IC50)Potent inhibitorHigh, but less selective than this compound
Veliparib5.2 (Ki)2.9 (Ki)0.56
Niraparib3.8 (IC50)2.1 (IC50)0.55

Note: IC50 and Ki/Kd values are compiled from various sources and methodologies, which can lead to variations in reported numbers.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Computational studies further quantify the energetic basis for this selectivity, showing a significant difference in the binding free energy of this compound to PARP1 versus PARP2.

ComplexBinding Free Energy (kcal/mol)
This compound - PARP1-42.85
This compound - PARP2-39.81
Difference (ΔΔG) -3.04

A more negative binding free energy indicates a more stable complex. The 3.04 kcal/mol difference demonstrates that this compound binds more strongly to PARP1 than to PARP2.[1]

Experimental Protocols

The elucidation of this compound's selectivity relies on a combination of experimental and computational techniques.

PARP Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2. A common method is the enzyme-linked immunosorbent assay (ELISA).

  • Plate Preparation: 96-well plates are pre-coated with histones, which act as a substrate for PARP enzymes.

  • Reaction Mixture: A reaction buffer containing NAD+ (the co-substrate for PARP) and an activating DNA oligonucleotide is added to the wells.

  • Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.

  • Enzyme Addition: Recombinant human PARP1 or PARP2 enzyme is added to initiate the reaction. The plate is incubated to allow for poly(ADP-ribosyl)ation (PARylation) of the histones.

  • Detection: The reaction is stopped, and the amount of PARylated histones is detected using a primary antibody specific for poly(ADP-ribose) (PAR) chains, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Quantification: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The signal is inversely proportional to the inhibitory activity of the compound.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the PARP enzyme activity (IC50) is calculated from the dose-response curve.[18][19][20]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between the inhibitor and the PARP enzyme at an atomic level.

  • System Setup: The initial 3D structures of the PARP1-inhibitor and PARP2-inhibitor complexes are obtained from X-ray crystallography data (from the Protein Data Bank) or generated through molecular docking.

  • Force Field Assignment: A force field (e.g., AMBER or CHARMM) is applied to the system, which defines the potential energy of the atoms and their interactions.

  • Solvation: The complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

  • Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are stabilized.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (femtoseconds).

  • Trajectory Analysis: The resulting trajectory provides detailed information about the conformational changes, intermolecular interactions (hydrogen bonds, hydrophobic contacts), and stability of the complex over time.[21][22][23][24][25]

MM/GBSA Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a post-processing technique applied to MD simulation trajectories to calculate the binding free energy.

  • Snapshot Extraction: A number of snapshots (conformations) are extracted from the MD trajectory of the protein-inhibitor complex.

  • Energy Calculation: For each snapshot, the free energy of the complex, the protein alone, and the inhibitor alone are calculated. This calculation includes:

    • Molecular Mechanics Energy (ΔEMM): Internal, electrostatic, and van der Waals energies.

    • Solvation Free Energy (ΔGsolv): The energy required to transfer the molecule from a vacuum to the solvent. This is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (proportional to the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the inhibitor.

  • Entropy Calculation (Optional): The change in conformational entropy upon binding (-TΔS) can also be estimated, often using normal-mode analysis, though this is computationally intensive and sometimes omitted in relative binding free energy calculations.[26][27][28][29][30]

Computational Alanine Scanning

This in silico mutagenesis technique is used to identify key residues ("hot spots") that contribute significantly to the binding affinity.

  • Residue Selection: Specific amino acid residues at the protein-inhibitor interface are selected for mutation.

  • In Silico Mutation: Each selected residue is computationally mutated to alanine. Alanine is chosen because its small, neutral side chain removes most of the specific interactions of the original residue without introducing major steric or electronic perturbations.

  • Binding Free Energy Calculation: The binding free energy of the mutated complex is calculated using methods like MM/GBSA.

  • ΔΔG Calculation: The change in binding free energy (ΔΔG) upon mutation is determined by subtracting the binding free energy of the wild-type complex from that of the mutant complex. A large positive ΔΔG indicates that the original residue is critical for binding.[31][32][33][34][35]

cluster_workflow Computational Workflow for Selectivity Analysis Start Obtain Crystal Structures (PARP1/2 + this compound) MD Molecular Dynamics (MD) Simulations Start->MD Generate dynamic conformations MMGBSA MM/GBSA Binding Free Energy Calculation MD->MMGBSA Calculate binding free energy AlanineScan Computational Alanine Scanning MD->AlanineScan Identify 'hot spot' residues Analysis Identify Key Residues & Quantify Selectivity MMGBSA->Analysis AlanineScan->Analysis

Workflow for computational analysis of inhibitor selectivity.

PARP's Role in DNA Repair and Inhibition Mechanism

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

PARP inhibitors, including this compound, are competitive inhibitors that bind to the catalytic domain of PARP, preventing the synthesis of PAR chains. This inhibition of PARP's catalytic activity leads to the accumulation of unrepaired SSBs. When a cell with unrepaired SSBs enters replication, these breaks are converted into more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.

cluster_pathway PARP-mediated DNA Repair and Inhibition cluster_inhibition Inhibition by this compound DNA_Damage Single-Strand DNA Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation Inhibition Inhibition of PARylation Repair_Recruitment Recruitment of Repair Proteins PARylation->Repair_Recruitment Accumulation SSB Accumulation PARylation->Accumulation Blocked by This compound SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair NmsP118 This compound NmsP118->PARP1 Binds to catalytic domain DSB Double-Strand Break (DSB) during Replication Accumulation->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

Simplified pathway of PARP1 in DNA repair and its inhibition.

Conclusion

The remarkable selectivity of this compound for PARP1 over PARP2 is a testament to the power of structure-based drug design. By exploiting subtle differences in the amino acid composition of the PARP1 and PARP2 active sites, this compound achieves a significantly higher binding affinity for its intended target.[1][2] This enhanced selectivity, driven by a combination of favorable hydrophobic, hydrogen bonding, and electrostatic interactions, provides a blueprint for the development of next-generation PARP inhibitors with potentially improved efficacy and safety profiles. The detailed understanding of these interactions, gained through a synergy of experimental and computational approaches, will continue to guide the design of highly selective inhibitors for a range of therapeutic targets.

References

Safety Operating Guide

Proper Disposal of Nms-P118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Nms-P118 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. This document provides detailed procedures for the safe handling and disposal of this compound.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Hazard and Precautionary Data

Proper handling of this compound begins with understanding its potential hazards. The following table summarizes key safety information derived from supplier Safety Data Sheets (SDS).

CategoryInformationSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word Warning[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Use personal protective equipment as required. Avoid breathing vapors, mist, dust or gas. Ensure adequate ventilation.[1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

Nms_P118_Disposal_Workflow cluster_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_procedure Disposal Procedure start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Expired this compound waste_type->unused_product Unused Product empty_container Empty Container waste_type->empty_container Empty Container contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Labware solution This compound Solution waste_type->solution Solution collect_waste Collect in a designated, labeled, sealed, and compatible hazardous waste container. unused_product->collect_waste rinse_container Triple rinse with a suitable solvent. empty_container->rinse_container contaminated_labware->collect_waste solution->collect_waste label_container Label as 'Hazardous Waste' and list chemical contents. collect_waste->label_container store_waste Store in a designated secondary containment area away from incompatible materials. label_container->store_waste dispose Arrange for pickup by an approved hazardous waste disposal service. store_waste->dispose collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container in regular trash after defacing the label. rinse_container->dispose_container dispose_rinsate Dispose of rinsate in the designated hazardous waste container. collect_rinsate->dispose_rinsate dispose_rinsate->collect_waste

Caption: Disposal workflow for this compound waste.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed steps for the disposal of different forms of this compound waste. These are based on general hazardous waste guidelines and information from the substance's Safety Data Sheets.

Protocol 1: Disposal of Unused or Expired this compound
  • Do not dispose of solid this compound down the drain or in regular trash.

  • Carefully transfer the unwanted solid this compound into a designated hazardous waste container that is compatible with the chemical.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide)".

  • Seal the container tightly.

  • Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Protocol 2: Disposal of Empty this compound Containers
  • Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. A common practice is to use a solvent in which this compound is soluble, such as DMSO or ethanol.[2]

  • Collect all three rinsates as hazardous waste. Transfer the rinsate to a designated hazardous waste container for flammable liquids or solvents, as appropriate.

  • After triple-rinsing, the container can be considered decontaminated. Deface or remove the original label.

  • The decontaminated container may then be disposed of in the regular trash or recycled according to your institution's policies.

Protocol 3: Disposal of this compound Solutions
  • Do not pour this compound solutions down the drain. This compound is very toxic to aquatic life.[1]

  • Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container.

  • The waste container must be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).

  • Clearly label the container with "Hazardous Waste" and list all chemical constituents, including the solvent and an approximate concentration of this compound.

  • Keep the container sealed when not in use and store it in a designated secondary containment area.

  • Follow your institution's procedures for the pickup and disposal of liquid hazardous waste.

Protocol 4: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound should be considered contaminated.

  • Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Do not dispose of this waste in the regular or biohazardous trash.

  • Seal the container and manage it for disposal as solid hazardous chemical waste.

Important Considerations:

  • Regulatory Compliance: It is crucial to be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. The procedures outlined here are general guidelines and may need to be adapted to specific institutional policies.

  • Acutely Toxic Waste: While "P118" is listed as an acutely toxic waste code by the EPA, this corresponds to the chemical Endosulfan.[3] this compound is a different chemical entity and, based on the available SDS, is not classified as acutely toxic. However, due to its oral toxicity and environmental hazards, it must be managed as hazardous waste.

  • Consult your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management and disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.

References

Personal protective equipment for handling Nms-P118

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nms-P118

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Summary of Key Safety Information

A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes the critical safety data for this compound.

ParameterDetailsCitations
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word None Indicated[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
First Aid Measures Eye Contact: Remove contact lenses, flush eyes with large amounts of water, and seek immediate medical attention. Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Inhalation: Move to fresh air. If breathing is difficult, provide CPR. Ingestion: Wash out mouth with water, do NOT induce vomiting, and call a physician.[1]
Storage Conditions Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][2]
Occupational Exposure Limits This product contains no substances with occupational exposure limit values.[1]

Operational Protocol for Handling this compound

A systematic approach to handling this compound is essential to mitigate risks. The following workflow provides a step-by-step guide from preparation to disposal.

Operational_Workflow_for_Nms_P118 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Select_PPE Select and Don Appropriate PPE Review_SDS->Select_PPE Identify Hazards Prepare_Workspace Prepare Well-Ventilated Workspace Select_PPE->Prepare_Workspace Weigh_Compound Weigh this compound Prepare_Workspace->Weigh_Compound Prepare_Solution Prepare Solution (if applicable) Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Materials Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Operational workflow for handling this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the nature of the experimental work. This decision-making diagram outlines the recommended PPE for handling this compound.

PPE_Selection_for_Nms_P118 cluster_core_ppe Core PPE for All Handling cluster_additional_ppe Additional PPE Based on Task Lab_Coat Impervious Lab Coat or Clothing Task Potential for Aerosol or Dust Generation? Safety_Goggles Safety Goggles with Side-Shields Gloves Protective Gloves Task->Yes Yes Task->No No Respirator Suitable Respirator Yes->Respirator Core_PPE_Sufficient Core_PPE_Sufficient No->Core_PPE_Sufficient Core PPE is sufficient

Caption: PPE selection guide for this compound handling.

Detailed Experimental Protocols

While specific experimental protocols for the use of this compound in research applications are extensive and varied, the safety procedures outlined below are universally applicable.

Weighing and Solution Preparation
  • Work Area Preparation :

    • Ensure a chemical fume hood or other suitable ventilated enclosure is operational.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have spill cleanup materials readily available.

  • Personal Protective Equipment :

    • Don all PPE as specified in the "Core PPE" section of the diagram above.

    • If there is a risk of generating dust or aerosols, a suitable respirator must be worn.[1]

  • Handling the Compound :

    • When handling the solid form, use a spatula and weigh the desired amount on a tared weigh boat within the ventilated enclosure.

    • Avoid creating dust.

    • For solution preparation, add the solvent to the solid slowly to prevent splashing. If necessary, use sonication or gentle heating to aid dissolution.[2]

Spill and Emergency Procedures
  • Accidental Release :

    • In case of a spill, evacuate personnel from the immediate area.[1]

    • Ensure adequate ventilation.[1]

    • Wear full personal protective equipment, including respiratory protection if necessary.[1]

    • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials in a sealed container for disposal.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

    • Skin Contact : Wash the affected area thoroughly with water. Remove contaminated clothing and shoes.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection :

    • Collect all contaminated materials, including empty containers, used PPE, and spill cleanup debris, in a designated, labeled, and sealed hazardous waste container.

  • Disposal :

    • Dispose of the hazardous waste through an approved waste disposal plant.[1]

    • Avoid releasing the substance into the environment.[1] Collect any spillage.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.